Product packaging for Di-tert-butyl hydrogen phosphate(Cat. No.:CAS No. 33494-81-4)

Di-tert-butyl hydrogen phosphate

Cat. No.: B1364953
CAS No.: 33494-81-4
M. Wt: 209.2 g/mol
InChI Key: YEWZQCDRZRYAEB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nomenclature and Chemical Structure within Organophosphorus Chemistry

Di-tert-butyl hydrogen phosphate (B84403), a member of the dialkyl phosphate family, possesses a distinct structure that is central to its chemical behavior. nih.gov It consists of a central phosphorus atom double-bonded to one oxygen atom, single-bonded to two hydroxyl (-OH) groups in its acid form, and esterified with two bulky tert-butyl groups via oxygen atoms. americanelements.comnih.gov The presence of the sterically demanding tert-butyl groups is a defining feature, influencing the molecule's reactivity and physical properties. americanelements.com

Systematically named ditert-butyl hydrogen phosphate according to IUPAC standards, the compound is also known by several other names in the literature and commercial catalogs. americanelements.com These synonyms include Di-t-butyl phosphoric acid, Phosphoric acid di-tert-butyl ester, and Phosphoric acid, bis(1,1-dimethylethyl) ester. americanelements.com This variety in nomenclature underscores its widespread use across different domains of chemistry.

Table 1: Chemical Identifiers for Di-tert-butyl Hydrogen Phosphate

Identifier Value
IUPAC Name ditert-butyl hydrogen phosphate americanelements.com
CAS Number 33494-81-4 bldpharm.comsigmaaldrich.com
Chemical Formula C₈H₁₉O₄P americanelements.com
Molecular Weight 210.21 g/mol americanelements.com
SMILES CC(C)(C)OP(=O)(O)OC(C)(C)C americanelements.com

| InChI Key | YEWZQCDRZRYAEB-UHFFFAOYSA-N americanelements.com |

Historical Context of its Discovery and Early Applications

While a singular moment of discovery for this compound is not clearly documented, its emergence as a significant chemical tool is closely tied to the advancement of organophosphorus chemistry and the need for specialized phosphorylating agents. The development of synthetic routes to its salt forms, such as potassium di-tert-butyl phosphate, highlights its growing importance in the early 21st century. For instance, a 2010 patent described a method for synthesizing potassium di-tert-butyl phosphate via the oxidation of di-tert-butyl phosphite (B83602). chemicalbook.com

Further process development research, published in 2014, detailed an efficient, scalable two-step process starting from phosphorus trichloride (B1173362) (PCl₃) to produce high-purity potassium di-tert-butyl phosphate. researchgate.netfigshare.com This improved synthesis was driven by the compound's critical role as a key reagent in the preparation of phosphonooxymethyl prodrugs, demonstrating that its application in complex pharmaceutical synthesis was a primary driver for its widespread availability and study. researchgate.netfigshare.com These early applications in medicinal chemistry set the stage for its broader use.

Significance and Versatility in Modern Synthetic and Materials Chemistry

The significance of this compound in modern science stems from its versatility as both a synthetic reagent and a precursor in materials science.

In synthetic chemistry , the compound is highly valued. The bulky tert-butyl groups provide steric shielding, which can be harnessed to control the selectivity of chemical reactions. A primary application is its use as a key intermediate in the synthesis of pharmaceuticals, particularly in the creation of phosphonooxymethyl prodrugs. researchgate.netfigshare.com The di-tert-butyl phosphate moiety is often used as a protecting group for phosphates, which can be readily removed under acidic conditions. Its potassium salt is a crucial nucleophile for installing the di-tert-butyl phosphate group onto molecules, as seen in the synthesis of di-tert-butyl (chloromethyl) phosphate, another vital reagent for prodrug development. researchgate.net

In the realm of materials chemistry , this compound and its derivatives serve as valuable single-source precursors for the synthesis of advanced inorganic phosphate materials. acs.org The thermal decomposition of its metal complexes, such as alkali metal di-tert-butyl phosphates, allows for the formation of nano-sized ceramic phosphates at relatively low temperatures (300–500 °C). acs.org For example, the thermal decomposition of a heterometallic calcium potassium di-tert-butyl phosphate complex has been shown to yield phase-pure calcium potassium metaphosphate, a potentially useful inorganic material. acs.org This ability to controllably decompose into well-defined inorganic materials makes it a versatile building block for materials scientists. cookechem.com

Emerging Research Areas and Future Directions

Current and future research involving this compound is expanding into novel areas of chemistry. One exciting frontier is the exploration of complex phosphorus-containing molecular architectures. For example, research into related compounds like di-tert-butyldiphosphatetrahedrane, a molecule that is a hybrid of white phosphorus (P₄) and an organic tetrahedrane (B94278), showcases fascinating photochemical reactivity. rsc.org This molecule can be synthesized from a tert-butylphosphaalkyne, and its study opens doors to new phosphorus heterocycles with unique electronic and reactive properties. rsc.org

The role of this compound as a precursor continues to be a major research thrust. Its utility in forming metal phosphate cages and polymers with tailored properties is an active area of investigation. acs.orgcookechem.com As the demand for novel functional materials—for catalysis, electronics, and energy storage—continues to grow, the use of well-defined molecular precursors like this compound is expected to become even more critical. Future work will likely focus on designing new heterometallic phosphate materials with precisely controlled structures and exploring the catalytic potential of the unique metal-phosphate frameworks derived from this versatile compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O4P- B1364953 Di-tert-butyl hydrogen phosphate CAS No. 33494-81-4

Properties

IUPAC Name

ditert-butyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19O4P/c1-7(2,3)11-13(9,10)12-8(4,5)6/h1-6H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWZQCDRZRYAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OP(=O)(O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50330480
Record name Di-tert-butyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50330480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33494-81-4
Record name Phosphoric acid, bis(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33494-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-tert-butyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50330480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-tert-butyl phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.580
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Mechanistic Studies

Direct Phosphorylation Approaches

Direct phosphorylation involves the formation of the P-O bond by attacking a phosphorus-containing electrophile with tert-butanol (B103910). These methods are common for creating phosphate (B84403) esters, though the steric hindrance of the tert-butyl group presents specific challenges.

Reaction of tert-butanol with Phosphorus Oxychloride (POCl₃)

A prevalent method for synthesizing alkyl phosphates involves the reaction of an alcohol with phosphorus oxychloride (POCl₃). orgsyn.org This reaction proceeds via a stepwise nucleophilic substitution at the phosphorus center. In the context of di-tert-butyl hydrogen phosphate, tert-butanol acts as the nucleophile.

The mechanism involves the initial attack of one molecule of tert-butanol on POCl₃, displacing a chloride ion to form tert-butyl phosphorodichloridate. A second molecule of tert-butanol then reacts to yield di-tert-butyl phosphorochloridate. The reaction generates hydrogen chloride (HCl) as a byproduct, which is typically scavenged by a base, such as pyridine, to prevent unwanted side reactions and drive the equilibrium towards the product. orgsyn.org The final phosphorochloridate intermediate is then hydrolyzed to give the target this compound.

Controlling the stoichiometry and reaction conditions is crucial. The reaction is highly exothermic and must be performed at low temperatures (e.g., 0–10 °C) to prevent the accumulation of unreacted POCl₃ and avoid violent secondary reactions. orgsyn.orggoogle.com The bulky nature of the tert-butyl groups can hinder the reaction, and if conditions are not carefully controlled, the formation of the fully substituted tri-tert-butyl phosphate can occur.

Table 1: Typical Reaction Conditions for Phosphorylation using POCl₃

Parameter Condition Rationale
Reactants tert-butanol, Phosphorus Oxychloride Alcohol provides the alkyl group; POCl₃ is the phosphorus source.
Base Pyridine Scavenges HCl byproduct, preventing acid-catalyzed side reactions. orgsyn.org
Solvent Dry, non-polar solvent (e.g., Benzene) Provides a medium for the reaction while being unreactive. orgsyn.org
Temperature 0 °C to 10 °C Controls the exothermic reaction and minimizes byproduct formation. orgsyn.orggoogle.com

| Work-up | Aqueous wash | Hydrolyzes the final intermediate (di-tert-butyl phosphorochloridate). |

Reaction of tert-butanol with Phosphorus Pentoxide (P₄O₁₀)

Phosphorus pentoxide (P₄O₁₀) is a powerful dehydrating and phosphorylating agent used in the synthesis of phosphate esters. The reaction with an alcohol typically yields a mixture of mono- and dialkyl phosphate esters. google.com The reaction with tert-butanol follows this general principle.

The structure of P₄O₁₀ is a cage-like adamantane (B196018) structure. When tert-butanol reacts with P₄O₁₀, the P-O-P bonds within the cage are cleaved by the alcohol. This process can be complex, leading to a distribution of products, including polyphosphoric acid esters. The final product ratio of mono- to this compound depends heavily on the stoichiometry of the reactants and the reaction conditions. The synthesis of n-butyl phosphates by this method requires careful control of temperature and reaction time to optimize the yield of the desired diester. google.com

Esterification Reactions

Esterification involves the reaction of an alcohol with an acid. In this case, it is the direct reaction between tert-butanol and phosphoric acid.

Synthesis from tert-butanol and Phosphoric Acid

The formation of this compound can be achieved through the direct esterification of tert-butanol with phosphoric acid. chembk.com This method, in theory, represents a straightforward approach to the target molecule.

However, the direct esterification of a tertiary alcohol like tert-butanol with phosphoric acid is mechanistically challenging. The reaction is typically acid-catalyzed, but under strong acidic conditions, tertiary alcohols are prone to elimination (dehydration) to form alkenes—in this case, isobutylene. Furthermore, the steric bulk of the tert-butyl group significantly hinders the approach of the alcohol to the phosphorus center, leading to low reaction rates. Therefore, while this route is possible, it often requires specific catalysts or conditions, such as slow heating, to favor esterification over the competing elimination reaction. chembk.com

Deprotonation Methods

This approach starts with this compound itself and treats it as an acid, reacting it with a base to form a salt.

Formation from Di-tert-butyl Phosphate using Bases (e.g., Sodium Bicarbonate)

This compound is an acidic compound due to the ionizable proton on the phosphate group. It can readily react with a base in a standard acid-base neutralization reaction to form the corresponding di-tert-butyl phosphate salt. This method is not for the initial synthesis of the compound but for its conversion into a salt form.

For example, reacting this compound with a mild base like sodium bicarbonate (NaHCO₃) results in deprotonation. The bicarbonate anion accepts the proton, forming carbonic acid, which is unstable and decomposes to water and carbon dioxide gas. The resulting product is sodium di-tert-butyl phosphate. Similarly, stronger bases or other alkali metal bases can be used. Research has shown the successful synthesis of lithium, sodium, and potassium salts of di-tert-butyl phosphate by reacting it with the corresponding alkali metal acetates in methanol (B129727). acs.orgnih.gov

Table 2: Bases for Deprotonation of this compound

Base Product Significance
Sodium Bicarbonate (NaHCO₃) Sodium di-tert-butyl phosphate Common, mild base for forming the sodium salt.
Lithium Acetate (B1210297) (LiOAc) Lithium di-tert-butyl phosphate Forms the corresponding lithium salt. acs.orgnih.gov
Sodium Acetate (NaOAc) Sodium di-tert-butyl phosphate Forms the corresponding sodium salt. acs.orgnih.gov

Role of Tetra-n-butylammonium Hydrogen Sulfate (B86663) in Aqueous Conditions

Tetra-n-butylammonium hydrogen sulfate (TBAHS) functions as a phase-transfer catalyst (PTC), a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs. slideshare.netdalalinstitute.com This is particularly useful in reactions involving organic and aqueous phases, where the reactants may be soluble in different, immiscible solvents. slideshare.netdalalinstitute.com The mechanism of phase-transfer catalysis involves the catalyst, often a quaternary ammonium (B1175870) salt like TBAHS, forming an ion pair with an anion from the aqueous phase. dalalinstitute.com This new, larger ion pair is soluble in the organic phase, allowing the anion to react with the organic substrate. slideshare.netdalalinstitute.com

In the context of organophosphate synthesis, phase-transfer catalysis is a valuable technique. tandfonline.comnih.gov For instance, in the preparation of di-tert-butyl (chloromethyl) phosphate, a phase-transfer catalyst such as tetrabutylammonium (B224687) sulfate is employed to facilitate the reaction between potassium di-tert-butylphosphate, which has limited solubility in many organic solvents, and chloromethyl chlorosulfate (B8482658) in a solvent like dichloromethane (B109758) or tetrahydrofuran. google.com The use of a PTC like TBAHS can lead to faster reaction rates, higher yields, and fewer byproducts, eliminating the need for expensive or hazardous solvents that would be required to dissolve all reactants in a single phase. dalalinstitute.com

Oxidation-Mediated Synthesis

The oxidation of di-tert-butyl phosphite (B83602) is a key step in the synthesis of this compound. Various oxidizing agents and catalytic systems have been developed to achieve this transformation efficiently.

H₂O₂/Catalytic KI Mediated Oxidation of Di-tert-butyl Phosphite

An efficient, two-step process has been developed for the preparation of di-tert-butyl potassium phosphate (DTBPP), the potassium salt of this compound. researchgate.netacs.org The synthesis begins with the reaction of phosphorus trichloride (B1173362) (PCl₃) with tert-butanol (tBuOH) and triethylamine (B128534) (Et₃N) in dichloromethane to produce di-tert-butyl phosphite. acs.org

The subsequent oxidation of di-tert-butyl phosphite is mediated by hydrogen peroxide (H₂O₂) with a catalytic amount of potassium iodide (KI). researchgate.netacs.orgfigshare.com This method is highly effective, providing DTBPP in high purity and an 81% yield. researchgate.netacs.org The process is considered robust and has been leveraged for large-scale production. researchgate.net

Table 1: H₂O₂/KI Mediated Oxidation of Di-tert-butyl Phosphite

Precursor Reagents Product Yield

Use of Potassium Permanganate (B83412) in Di-tert-butyl Phosphite Oxidation

Potassium permanganate (KMnO₄) is a powerful oxidizing agent widely used in organic synthesis. sci-hub.se It is known for its ability to oxidize a variety of functional groups, including alkenes, alcohols, and aldehydes. youtube.com The oxidation state of manganese in the permanganate ion is +7, making it a potent electron acceptor. sci-hub.se

In the context of oxidizing phosphorus compounds, while specific literature detailing the oxidation of di-tert-butyl phosphite with potassium permanganate is not extensively highlighted, the general principles of permanganate oxidation apply. The reaction would involve the transfer of electrons from the phosphite to the permanganate ion. sci-hub.se Typically, permanganate reactions with alkenes under cold, alkaline conditions yield diols (a syn-dihydroxylation), while under hot, acidic conditions, oxidative cleavage of the double bond occurs. youtube.com The oxidation of alcohols and aldehydes generally leads to carboxylic acids. youtube.com Given its strong oxidizing power, permanganate could theoretically oxidize di-tert-butyl phosphite to the corresponding phosphate, though reaction conditions would need to be carefully controlled to avoid over-oxidation or side reactions. sci-hub.se

Advanced Synthetic Strategies for Derivatives

Preparation of Di-tert-butyl (chloromethyl) Phosphate

Di-tert-butyl (chloromethyl) phosphate is a key reagent used in the preparation of phosphono-oxymethyl prodrugs, often through the direct alkylation of hydroxyl or amino groups. chemicalbook.comchemicalbook.com Its synthesis has been a subject of process development to improve efficiency and yield. researchgate.net

A highly efficient process for preparing di-tert-butyl (chloromethyl) phosphate involves the reaction of di-tert-butyl potassium phosphate (DTBPP) with chloromethyl chlorosulfate (CMCS). figshare.comchemicalbook.comchemicalbook.com This reaction is typically carried out under mild conditions (15 to 25 °C) in an organic solvent such as dichloromethane. google.com

The process has been optimized by the careful selection of a base (e.g., potassium carbonate), a phase-transfer catalyst (e.g., tetrabutylammonium sulfate), and a stabilizing additive. google.comresearchgate.net These optimizations are crucial to minimize the decomposition of the reactive CMCS reagent and to improve the purity of the final product. researchgate.net This refined method leads to a high solution yield of 90% and provides a technique that allows for the long-term storage of the di-tert-butyl (chloromethyl) phosphate product. researchgate.netacs.org

Table 2: Synthesis of Di-tert-butyl (chloromethyl) Phosphate

Reactant 1 Reactant 2 Catalyst/Base Product Yield
Optimization of Reaction Conditions (Base, Phase-Transfer Catalyst, Stabilizing Additives)

The optimization of reaction conditions is crucial for the efficient synthesis of di-tert-butyl phosphate salts. The choice of base is a key parameter. For instance, in the synthesis of potassium di-tert-butyl phosphate, potassium bicarbonate is employed as a base in an aqueous medium. chemicalbook.com The reaction proceeds by treating di-tert-butyl phosphite with potassium bicarbonate, followed by oxidation. chemicalbook.com In other related organophosphorus syntheses, strong bases like tert-butyllithium (B1211817) are used for deprotonation steps, highlighting the importance of base selection in achieving desired reactivity. orgsyn.org

Phase-transfer catalysts can also play a role in optimizing reactions, particularly in biphasic systems. While not extensively documented specifically for this compound synthesis, catalysts like tetrabutylammonium iodide (TBAI) are known to be effective in related oxidation reactions. researchgate.net The use of such catalysts can enhance reaction rates and yields by facilitating the transfer of reactants between different phases.

Stabilizing additives may be incorporated to control the reaction or stabilize the final product. In the synthesis of metal di-tert-butyl phosphates, the solvent itself can act as a stabilizing agent for the resulting complexes. Furthermore, the presence of water molecules can lead to the formation of hydrated crystalline structures, as seen in the case of certain alkali and transition metal complexes. acs.orgnih.govnih.gov

Synthesis of Metal Di-tert-butyl Phosphates as Single-Source Precursors (SSPs)

This compound is a valuable single-source precursor (SSP) for producing various metal phosphate materials. researchgate.net The bulky tert-butyl groups confer solubility in organic solvents and allow for controlled thermal decomposition at relatively low temperatures to yield pure, organic-free inorganic phosphates. nih.govresearchgate.net

Alkali Metal Di-tert-butyl Phosphates (Li, Na, K)

The synthesis of alkali metal di-tert-butyl phosphates provides a straightforward route to soluble precursors for inorganic materials. These compounds are typically prepared by reacting this compound ((tBuO)₂PO₂H) with an alkali metal salt, such as the corresponding acetate, in a 1:1 molar ratio. acs.orgnih.gov The reactions are generally carried out in methanol at room temperature, leading to the clean formation of the desired alkali metal phosphate complexes. acs.orgnih.govacs.org These complexes are valuable as SSPs because they can be thermally decomposed to form nano-sized ceramic phosphates or solvothermally treated to produce metal dihydrogen phosphates. acs.orgnih.gov

Table 1: Synthesis of Alkali Metal Di-tert-butyl Phosphates

Metal Metal Reactant Molar Ratio (Metal:Ligand) Solvent Product Formula Reference
Lithium (Li) Li(OAc)·nH₂O 1:1 Methanol [Li(μ-dtbp)]n acs.orgnih.gov
Sodium (Na) Na(OAc)·nH₂O 1:1 Methanol [Na(μ-dtbp)]n acs.orgnih.gov
Transition Metal Di-tert-butyl Phosphates (e.g., Co, Zn, Mn, Cu, Cd)

Transition metal di-tert-butyl phosphates are synthesized to serve as SSPs for crystalline metaphosphate materials. The typical synthetic route involves the reaction of a transition metal acetate hydrate (B1144303) with this compound in a 1:2 molar ratio in a methanolic solution. nih.govacs.org Subsequent crystallization, often from a mixed solvent system like methanol/THF, yields the polymeric metal phosphate products. nih.govacs.org These precursors can be converted to the corresponding crystalline metaphosphates, M(PO₃)₂, at temperatures below 500°C. nih.govacs.org For instance, the synthesis of manganese di-tert-butyl phosphate proceeds through an intermediate tetrameric species, [Mn₄(O)(dtbp)₆]. nih.govacs.org

Table 2: Synthesis of Transition Metal Di-tert-butyl Phosphates

Metal Metal Reactant Molar Ratio (Metal:Ligand) Solvent System Product Formula Reference
Manganese (Mn) Mn(OAc)₂·xH₂O 1:2 Methanol / THF [Mn(dtbp)₂]n nih.govacs.org
Copper (Cu) Cu(OAc)₂·xH₂O 1:2 Methanol / THF [Cu(dtbp)₂]n nih.govacs.org
Cadmium (Cd) Cd(OAc)₂·xH₂O 1:2 Methanol / THF [Cd(dtbp)₂(H₂O)]n nih.govacs.org
Synthesis of Polymeric Metal Phosphates

A defining feature of metal di-tert-butyl phosphates synthesized from SSPs is their tendency to form one-dimensional coordination polymers. acs.orgnih.govnih.govacs.org In these structures, the di-tert-butyl phosphate (dtbp) ligand acts as a bridge between adjacent metal centers through its -O-P-O- moiety. acs.orgnih.gov The specific nature of the bridging can vary. For example, in the manganese complex [Mn(dtbp)₂]n, alternating single and triple dtbp bridges are observed between manganese ions. nih.govacs.org In contrast, the copper analogue, [Cu(dtbp)₂]n, features uniform double dtbp bridges. nih.govacs.org The potassium complex, [K₄(μ-dtbp)₄(μ-H₂O)₃]n, and its derivative, [CaK(μ-H₂O)₃(μ-dtbp)₃]n, also exhibit this polymeric, chain-like structure. acs.orgnih.gov

Catalytic Synthesis Approaches

Catalytic methods are paramount in modern chemistry for achieving efficient and selective transformations. In the realm of organophosphorus chemistry, catalytic approaches have enabled the synthesis of novel and challenging molecular structures.

Nickel-catalyzed Dimerization in Diphosphatetrahedrane Synthesis

A significant catalytic application in a related area of phosphorus chemistry is the nickel-catalyzed dimerization of the phosphaalkyne, tert-butylphosphaalkyne (tBuCP), to form di-tert-butyldiphosphatetrahedrane ((tBuCP)₂). nih.govresearchgate.net This reaction does not directly involve this compound but represents a key catalytic synthesis of a related phosphorus-carbon cage compound. The catalysts for this transformation are typically nickel(0) complexes bearing N-heterocyclic carbene (NHC) ligands, such as [(NHC)Ni(CO)₃]. nih.govresearchgate.net The choice of the NHC ligand, with bulky substituents like 1,3-bis(2,4,6-trimethylphenyl)imidazolin-2-ylidene (IMes) or 1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene (IPr), is critical for catalytic turnover. researchgate.net Mechanistic studies, combining synthetic experiments and quantum chemical calculations, have been employed to elucidate the reaction pathway. nih.govresearchgate.net The diphosphatetrahedrane product is a metastable liquid that can be isolated and has been structurally confirmed through the analysis of its silver(I) complex. nih.govrsc.org

Acid-Base Chemistry

The presence of a hydroxyl group directly bonded to the phosphorus atom gives this compound its acidic character. This proton can be readily removed by a variety of bases, leading to the formation of the corresponding di-tert-butyl phosphate anion.

This compound, being an acid, readily reacts with weak bases such as sodium bicarbonate. In this reaction, the bicarbonate anion acts as a proton acceptor, deprotonating the phosphoric acid moiety to form the di-tert-butyl phosphate salt, carbonic acid, which subsequently decomposes to water and carbon dioxide gas. A similar reaction is observed with potassium bicarbonate, where di-tert-butyl phosphite is oxidized in the presence of potassium bicarbonate to yield potassium di-tert-butyl phosphate. chemicalbook.comchemicalbook.com The reaction is typically carried out in an aqueous solution. chemicalbook.com

The general mechanism involves the abstraction of the acidic proton from the hydroxyl group of the this compound by the base.

Reaction Scheme with Sodium Bicarbonate ( (CH₃)₃CO )₂P(O)OH + NaHCO₃ → ( (CH₃)₃CO )₂P(O)O⁻Na⁺ + H₂CO₃ H₂CO₃ → H₂O + CO₂

Generated code

Hydrolysis Reactions

C-O Bond Cleavage by Trimethylsilyl (B98337) Halides

The cleavage of the carbon-oxygen bond in this compound is efficiently achieved using trimethylsilyl halides, a common method for the dealkylation of sterically hindered phosphate esters. researchgate.net Trimethylsilyl iodide (TMSI) is particularly effective for this transformation and can be generated in situ from the more stable and less expensive trimethylsilyl chloride (TMSCl) and sodium iodide (NaI). acsgcipr.org

The reaction mechanism proceeds through the coordination of the electrophilic silicon atom of the trimethylsilyl halide to the oxygen of the P=O group. This initial step increases the electron-withdrawing character of the phosphate group, thereby activating the P-O-C linkage. The halide ion (e.g., iodide) then acts as a nucleophile, attacking the sterically accessible tertiary carbon of the tert-butyl group in an SN2 reaction. acsgcipr.org This results in the cleavage of the C-O bond, forming a trimethylsilyl phosphate intermediate and tert-butyl iodide. Subsequent hydrolysis or methanolysis of the silyl (B83357) ester intermediate yields the dealkylated phosphonic acid. acsgcipr.org This method is valued for its mild conditions and high efficiency in removing t-butyl protecting groups.

Coordination Chemistry and Complex Formation

Interactions with Alkali Metals and Formation of Stable Complexes

This compound ((tBuO)₂PO₂H, or dtbp-H) readily reacts with alkali metal sources to form stable, analytically pure complexes. acs.org These compounds are of significant interest as they often serve as single-source precursors for inorganic phosphate materials without the complication of additional N-donor ligands. acs.org

The reaction of dtbp-H with alkali metal acetates (LiOAc, NaOAc, KOAc) in a 1:1 molar ratio in methanol at room temperature yields one-dimensional polymeric complexes. acs.org Single-crystal X-ray diffraction studies have elucidated the structures of these compounds, revealing that the di-tert-butyl phosphate (dtbp) anion acts as a bridging ligand.

Reactants Resulting Complex Structural Features Reference(s)
(tBuO)₂PO₂H + Li(OAc)[Li(μ-dtbp)]n1-D polymeric chain. Li⁺ and dtbp⁻ in a 1:1 ratio. acs.org
(tBuO)₂PO₂H + Na(OAc)[Na(μ-dtbp)]n1-D polymeric chain. Na⁺ and dtbp⁻ in a 1:1 ratio. acs.org
(tBuO)₂PO₂H + K(OAc)[K₄(μ-dtbp)₄(μ-H₂O)₃]n1-D polymeric chain containing additional coordinated water molecules due to the larger size of the K⁺ ion. acs.org

Formation of Mono- and Heterometallic Inorganic Phosphate Materials

The alkali metal complexes of this compound are effective single-source precursors (SSPs) for the synthesis of both monometallic and heterometallic inorganic phosphate materials. acs.org The organic-free ceramic phosphates are typically generated through thermal decomposition of these precursors. acs.orgresearchgate.net

For example, solvothermal decomposition of the lithium, sodium, and potassium di-tert-butyl phosphate complexes in boiling toluene (B28343) leads to the formation of the corresponding metal dihydrogen phosphates, M(H₂PO₄). acs.org

Furthermore, heterometallic precursors can be synthesized and subsequently decomposed. The potassium complex [K₄(μ-dtbp)₄(μ-H₂O)₃]n reacts with calcium acetate, Ca(OAc)₂, to form a mixed-metal polymer, [CaK(μ-H₂O)₃(μ-dtbp)₃]n. acs.org Thermal decomposition of this heterometallic complex in the temperature range of 400–800 °C yields phase-pure mixed-metal calcium potassium metaphosphate, CaK(PO₃)₃. acs.org Similarly, cobalt and zinc complexes of di-tert-butyl phosphate have been used as precursors to generate metal meta- (M(PO₃)₂) and pyrophosphates (M₂P₂O₇). researchgate.net

Ligand Behavior in Metal Complexes (e.g., monodentate, bidentate, bridging)

The di-tert-butyl phosphate (dtbp) anion exhibits versatile coordination behavior, acting as a multidentate ligand that can adopt various binding modes depending on the metal center and the presence of other auxiliary ligands.

Bridging Ligand: The most common role for the dtbp ligand is as a bridge between adjacent metal centers. In its alkali metal complexes, it forms –O–P–O– bridges, creating one-dimensional polymeric chains. acs.org It also acts as a bridging ligand in transition metal phosphate cage clusters, such as [M₄(μ₄-O)(dtbp)₆] where M is Co or Zn. researchgate.net

Monodentate and Bidentate Behavior: While bridging is prevalent, other modes are possible. In the presence of auxiliary ligands like imidazole, cobalt-phosphate clusters can break into mononuclear octahedral complexes such as [Co(dtbp)₂(imz)₄], where the dtbp ligand likely adopts a monodentate or bidentate coordination to a single metal center. researchgate.net In related phosphoramide (B1221513) systems, the ligand can bind in both monodentate (κ¹) and chelating bidentate (κ²) modes, with the latter often being preferred. nih.gov The significant steric bulk of the tert-butyl groups can sometimes hinder the formation of bridged multimetallic species. nih.gov

Thermal Decomposition Pathways

The thermal decomposition of metal complexes derived from this compound is a key pathway for producing pure, organic-free inorganic phosphate materials at relatively low temperatures. acs.orgresearchgate.net The decomposition process is driven by the thermal lability of the tert-butyl groups.

Thermogravimetric analysis of alkali metal and mixed-metal di-tert-butyl phosphate complexes shows that they decompose in the temperature range of 300–500 °C. acs.org The primary mechanism involves a β-hydride elimination from one of the tert-butyl groups, leading to the evolution of isobutene gas and water, and the formation of the inorganic phosphate residue. researchgate.net

The final inorganic product depends on the precursor complex and the decomposition temperature.

Precursor Complex Decomposition Temperature Decomposition Product(s) Reference(s)
[Li(μ-dtbp)]n, [Na(μ-dtbp)]n, [K₄(μ-dtbp)₄(μ-H₂O)₃]n300–500 °C (TGA); Solvothermal in tolueneM(H₂PO₄) (M = Li, Na, K) acs.org
[CaK(μ-H₂O)₃(μ-dtbp)₃]n400–800 °CCaK(PO₃)₃ acs.org
[Co₄(μ₄-O)(dtbp)₆], [Zn₄(μ₄-O)(dtbp)₆]Up to 800 °CMetal meta- and pyrophosphates (e.g., Zn₂P₂O₇) researchgate.net

This method provides a clean and efficient route to various metal phosphates, leveraging the designed instability of the di-tert-butyl phosphate ligand as a single-source precursor.

Loss of Thermally Labile tert-butyl Substituents

A key feature of the chemical reactivity of this compound and its metal complexes is the facile loss of its bulky tert-butyl groups upon heating. acs.orgnih.gov These substituents are considered thermally labile, meaning they are susceptible to cleavage at elevated temperatures. acs.orgnih.gov This characteristic is fundamental to its application as a single-source precursor for the formation of carbon-free inorganic phosphate materials. acs.orgnih.gov The decomposition process involving the removal of these organic groups typically occurs in the temperature range of 300–500 °C. acs.orgnih.gov The steric bulk of the tert-butyl groups can also influence the reaction pathways, with increased steric hindrance sometimes retarding P-O bond cleavage. chemrxiv.orgwikipedia.org

Evolution of Isobutene Gas

The thermal decomposition of metal complexes of this compound is characterized by the evolution of isobutene gas. acs.org This occurs through a β-hydrogen elimination mechanism, a common pathway for compounds containing tert-butyl groups. acs.org The process involves the transfer of a hydrogen atom from a methyl group of the tert-butyl substituent to an oxygen atom of the phosphate group, leading to the cleavage of the carbon-oxygen bond and the release of isobutene (C₄H₈). This clean elimination of the organic portion of the molecule is a critical step in the formation of pure inorganic phosphate materials. acs.org

Formation of Organic-Free Inorganic Phosphate Materials

The thermal decomposition of this compound and its metal derivatives serves as a reliable method for producing organic-free inorganic phosphate materials. acs.orgnih.gov By carefully controlling the temperature, the tert-butyl groups are eliminated as isobutene gas, leaving behind a purely inorganic phosphate residue. acs.org This method is particularly useful for synthesizing nano-sized ceramic phosphates. acs.orgnih.gov The decomposition generally takes place between 300 and 500 °C, yielding various phosphate structures depending on the metal cation and the specific thermal conditions. acs.orgnih.gov

Conversion to Metal Dihydrogen Phosphates (M(H₂PO₄))

Under milder solvothermal conditions, this compound and its alkali metal salts can be converted into the corresponding metal dihydrogen phosphates. acs.orgnih.gov For instance, heating lithium, sodium, or potassium di-tert-butyl phosphates in a high-boiling solvent like toluene at around 150 °C leads to the formation of M(H₂PO₄) (where M = Li, Na, K). acs.org Similarly, the solution decomposition of calcium complexes of this compound in boiling toluene at 140 °C yields calcium dihydrogen phosphate [Ca(H₂PO₄)₂·H₂O]. nih.govresearchgate.netacs.org This demonstrates a controlled method to produce these important phosphate salts.

Formation of Metal Metaphosphates (e.g., β-Ca(PO₃)₂)

Solid-state thermolysis of calcium complexes derived from this compound can lead to the formation of calcium metaphosphates. nih.govresearchgate.netacs.org For example, the thermal decomposition of a mononuclear calcium hexa-phosphate complex, [Ca(dtbp)₂(dtbp-H)₄], in the air between 400 and 800 °C results in the exclusive formation of β-calcium metaphosphate (β-Ca(PO₃)₂). nih.govresearchgate.netacs.org The specific polymorph of the resulting metaphosphate (α- or β-form) can be controlled by adjusting the thermolysis conditions, such as the temperature and the nature of the precursor complex. nih.govresearchgate.netacs.org Similarly, the thermal decomposition of a heterometallic calcium potassium di-tert-butyl phosphate complex in the temperature range of 400–800 °C yields the mixed-metal calcium potassium metaphosphate, CaK(PO₃)₃. acs.orgnih.govacs.org

Formation of Pyrophosphates

The thermal treatment of certain calcium alkyl phosphates can lead to the formation of pyrophosphates as part of a complex phase transformation. mdpi.com For instance, heating calcium alkyl phosphates can result in a biphasic mixture of calcium pyrophosphate (Ca₂P₂O₇) and tricalcium phosphate (Ca₃(PO₄)₂). mdpi.com Pyrophosphates are characterized by a P-O-P linkage and can be formed through the condensation of phosphate units at elevated temperatures. wikipedia.org

Photochemical Reactivity

The photochemical reactivity of organophosphate compounds can be complex. While specific studies on the direct photochemical reactivity of this compound are not extensively detailed in the provided search results, related compounds offer some insights. For instance, di-tert-butyldiphosphatetrahedrane undergoes dimerization under UV irradiation. rsc.org The photosensitized oxidation of other sterically hindered phenols, like 2,6-di-tert-butyl-4-methylphenol, has been investigated, revealing complex reaction kinetics. doi.org Generally, organic peroxides like tert-butyl hydroperoxide can undergo photolysis, breaking the peroxide bond. atamanchemicals.com The stability of di-tert-butyl peroxide is attributed to the bulky tert-butyl groups, which hinder decomposition, but it can decompose when heated or exposed to light, generating radicals. atamanchemicals.com

Chemical Reactivity and Reaction Mechanisms of Tert Butylphosphaalkyne Derivatives

1 Dimerization Processes

The dimerization of tert-butylphosphaalkyne (tBuCP) is a critical process that leads to the formation of the mixed carbon-phosphorus tetrahedral molecule, Di-tert-butyldiphosphatetrahedrane ((tBuCP)₂). This molecule is notable as a rare example of a neutral tetrahedrane (B94278) containing two different p-block elements and represents the long-sought-after dimer of tBuCP. rsc.org

The synthesis of Di-tert-butyldiphosphatetrahedrane is typically achieved through a nickel-catalyzed dimerization of the tBuCP monomer. nih.govresearchgate.netchemistryviews.org This reaction often utilizes N-heterocyclic carbene (NHC) nickel complexes, such as [(NHC)Ni(CO)₃], where the choice of the bulky NHC ligand is crucial for optimal results. researchgate.net The resulting Di-tert-butyldiphosphatetrahedrane is a metastable liquid with a melting point of -32 °C. nih.govrsc.org

Above its melting point or under UV irradiation, Di-tert-butyldiphosphatetrahedrane undergoes a further dimerization to yield the ladderane-type phosphaalkyne tetramer, (tBuCP)₄. nih.govrsc.orgnih.gov This transformation proceeds through an initial isomerization step, which is discussed in the following section. The reaction demonstrates the high strain and reactivity of the P₂C₂-tetrahedron core. chemistryviews.org

Table 1: Key Dimerization Reactions and Conditions

Reactant(s)Catalyst/ConditionsProduct(s)Reference(s)
tert-butylphosphaalkyne (tBuCP)[(NHC)Ni(CO)₃]Di-tert-butyldiphosphatetrahedrane ((tBuCP)₂) nih.govresearchgate.net
Di-tert-butyldiphosphatetrahedrane ((tBuCP)₂)Thermal activation or UV irradiationLadderane-type tetramer ((tBuCP)₄) nih.govrsc.orgnih.gov

2 Isomerization Pathways

Isomerization is a fundamental reaction pathway for Di-tert-butyldiphosphatetrahedrane, leading to the formation of its more reactive valence isomer, 1,2-diphosphacyclobutadiene. nih.gov This process is a crucial first step in the subsequent dimerization to the ladderane-type tetramer (tBuCP)₄ and also opens pathways for other reactions. nih.govnih.gov

The isomerization can be initiated either thermally or photochemically. nih.gov Upon sufficient thermal activation or irradiation with UV light, the strained tetrahedral P₂C₂ core of Di-tert-butyldiphosphatetrahedrane rearranges. nih.govrsc.org Quantum chemical calculations and spectroscopic studies support a stepwise mechanism where the photoexcited tetrahedrane isomerizes to the 1,2-diphosphacyclobutadiene intermediate. nih.gov This transient species is highly reactive and will quickly undergo further reactions, such as cycloadditions.

The formation of 1,2-diphosphacyclobutadiene complexes is significant because this isomer is much rarer and more challenging to synthesize compared to its 1,3-isomer, which is typically formed by phosphaalkyne dimerization within the coordination sphere of a transition metal. nih.gov The use of Di-tert-butyldiphosphatetrahedrane as a precursor has thus provided a reliable synthetic route to these elusive 1,2-isomers. nih.gov

Table 2: Isomerization of Di-tert-butyldiphosphatetrahedrane

Starting MaterialConditionsIntermediate/ProductReference(s)
Di-tert-butyldiphosphatetrahedrane ((tBuCP)₂)Thermal or Photochemical (UV light)1,2-diphosphacyclobutadiene nih.govrsc.orgnih.gov

3 Cycloaddition Reactions

The transient 1,2-diphosphacyclobutadiene intermediate, formed from the isomerization of Di-tert-butyldiphosphatetrahedrane, is highly susceptible to cycloaddition reactions. These reactions underscore its utility as a building block for more complex organophosphorus compounds.

In the absence of other reagents, the 1,2-diphosphacyclobutadiene intermediate undergoes a [2+2] cycloaddition with a second molecule of itself. nih.govnih.gov This self-dimerization leads to the formation of the thermodynamically more stable ladderane-type phosphaalkyne tetramer, (tBuCP)₄. nih.gov

However, the highly reactive nature of the 1,2-diphosphacyclobutadiene intermediate allows it to be "trapped" by other molecules that can participate in cycloaddition reactions. For instance, it can react with N-methylmaleimide, an alternative [2+2] cycloaddition partner, to form a different bicyclic organophosphorus product. nih.govnih.gov This trapping strategy prevents the self-dimerization and allows for the synthesis of novel phosphorus heterocycles. nih.gov Related phosphacyclobutadiene systems have also been shown to undergo [4+2] cycloaddition reactions with alkenes like styrene (B11656) and ethylene, highlighting the diverse reactivity of these intermediates. nsf.gov

Table 3: Examples of Cycloaddition Reactions

ReactantsReaction TypeProductReference(s)
1,2-diphosphacyclobutadiene + 1,2-diphosphacyclobutadiene[2+2] CycloadditionLadderane-type tetramer ((tBuCP)₄) nih.govnih.gov
1,2-diphosphacyclobutadiene + N-methylmaleimide[2+2] CycloadditionTrapped bicyclic adduct nih.govnih.gov
Tri-tert-butylphosphacyclobutadiene + Styrene[4+2] CycloadditionDiels-Alder adduct nsf.gov

Catalytic Applications in Organic Synthesis

Role as a Catalyst or Reagent in Organic Reactions

Di-tert-butyl hydrogen phosphate (B84403) and its related compounds function both as reagents and as components of catalytic systems. In its reagent capacity, it is recognized as a key intermediate in the production of pharmaceuticals and as a phosphorylating agent, which allows for the introduction of phosphate groups into organic molecules. The compound can be prepared through the oxidation of its precursor, di-tert-butyl phosphite (B83602).

The potassium salt of di-tert-butyl hydrogen phosphate is noted to act as a catalyst in certain chemical reactions, particularly in organic synthesis and the formation of derivatives. ontosight.ai Furthermore, alkali metal salts of di-tert-butyl phosphate, formed by reacting this compound with metal acetates, serve as single-source precursors for creating inorganic phosphate materials. acs.org

More frequently, the core structure of this compound is incorporated into more complex phosphine (B1218219) ligands. These ligands, when combined with a metal like palladium, form highly active catalysts. For instance, di-tert-butyl N,N-diethylphosphoramidite, a related phosphorus compound, is used as an air-stable ligand in palladium-catalyzed cross-coupling reactions, simplifying the preparation of the active catalyst. researchgate.net The steric hindrance provided by the tert-butyl groups offers a crucial balance of stability and reactivity, making it a favored component in many synthetic pathways.

Enhancement of Reaction Rates and Selectivity

The defining feature of this compound and its derivatives in catalysis is the presence of the two bulky tert-butyl groups. These groups exert significant steric hindrance, a non-bonding interaction that influences the shape and reactivity of molecules by preventing atoms from getting too close. wikipedia.org This steric bulk is a critical factor in enhancing reaction rates and controlling selectivity.

The steric properties of these ligands provide a balance of stability and reactivity. For example, in palladium-catalyzed reactions, bulky phosphine ligands can accelerate the reaction by promoting the reductive elimination step and preventing the formation of inactive catalyst dimers. wikipedia.org This often allows reactions to proceed under milder conditions with lower catalyst loadings, leading to excellent yields. researchgate.net

Steric hindrance is also frequently used to control reaction selectivity, such as by slowing down or preventing unwanted side reactions. wikipedia.org In cross-coupling reactions, the choice of a bulky ligand can be crucial for achieving high selectivity for the desired product over byproducts that might arise from competing reaction pathways like beta-hydride elimination. wikipedia.org The electron-donating nature of the tert-butyl groups also enhances the nucleophilicity of the phosphorus atom, which can facilitate certain steps in the catalytic cycle.

Specific Reaction Types Catalyzed

Derivatives containing the di-tert-butyl phosphine moiety are integral to some of the most powerful cross-coupling reactions in organic chemistry. A palladium complex featuring a di-tert-butylphenylphosphine (B1296755) ligand, for example, is a versatile catalyst suitable for the Buchwald-Hartwig, Heck, Hiyama, and Negishi reactions. sigmaaldrich.com

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orgorganic-chemistry.org The success of this reaction is highly dependent on the use of bulky, electron-rich phosphine ligands. acsgcipr.org These ligands are essential for facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.orgacsgcipr.org

Catalyst systems incorporating ligands with di-tert-butyl phosphine groups are highly effective. The steric bulk helps to promote the crucial reductive elimination step that forms the final product and regenerates the active catalyst. wikipedia.org This efficiency allows for the coupling of a wide range of aryl halides, including less reactive aryl chlorides, with various amines. researchgate.net

Table 1: Key Components of Buchwald-Hartwig Amination

ComponentRoleExample
Metal Source The active catalyst center.Pd(OAc)₂, Pd₂(dba)₃
Ligand Stabilizes the metal center and promotes key reaction steps.Dichlorobis(di-tert-butylphenylphosphine)palladium(II) sigmaaldrich.com
Substrates The molecules to be joined (Aryl Halide and Amine).Bromobenzene, Aniline
Base Activates the amine for coupling.Sodium tert-butoxide (NaOt-Bu), Cesium Carbonate (Cs₂CO₃) nih.gov
Solvent Dissolves reactants and facilitates the reaction.Toluene (B28343), Dioxane

The Heck reaction is a palladium-catalyzed method for forming a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org The use of phosphine ligands was a significant development that facilitated the reaction. wikipedia.org

Bulky phosphine ligands, such as tri-tert-butylphosphine (B79228), have been shown to expand the scope of the Heck reaction to include less reactive aryl chlorides and allow for milder reaction conditions. acs.org The high thermal stability of palladium complexes with such ligands makes them particularly suitable for these reactions, which can sometimes require elevated temperatures. nih.gov A catalyst like Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is effective for Heck couplings. sigmaaldrich.com

Table 2: Overview of the Heck Reaction

ComponentFunctionExample
Catalyst Facilitates the C-C bond formation.Palladium Acetate (B1210297) (Pd(OAc)₂) with a phosphine ligand sigmaaldrich.com
Substrates Unsaturated halide and an alkene.Aryl Bromide, Styrene (B11656) nih.gov
Base Neutralizes the hydrogen halide produced.Triethylamine (B128534) (Et₃N), Potassium Carbonate (K₂CO₃) nih.gov
Solvent Provides the reaction medium.DMF, Acetonitrile (B52724)

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide to form a new carbon-carbon bond. wikipedia.org A key step in the reaction is the activation of the relatively inert carbon-silicon bond, which is typically achieved with a fluoride (B91410) source or a base. organic-chemistry.org

The catalytic cycle involves oxidative addition of the organic halide to the palladium(0) center, followed by transmetalation with the activated organosilane, and finally reductive elimination to yield the coupled product. nih.gov The choice of ligand on the palladium catalyst is crucial for an efficient reaction. Catalysts bearing bulky phosphine ligands, such as Dichlorobis(di-tert-butylphenylphosphine)palladium(II), have proven to be effective for this transformation. sigmaaldrich.com

Table 3: Hiyama Coupling Reaction Components

ComponentRoleExample
Catalyst Palladium complex that mediates the coupling.Dichlorobis(di-tert-butylphenylphosphine)palladium(II) sigmaaldrich.com
Substrates Organosilane and an Organic Halide.Aryltrimethoxysilane, Aryl Iodide
Activator Cleaves the C-Si bond for transmetalation.Tetrabutylammonium (B224687) fluoride (TBAF), Sodium Hydroxide (NaOH) organic-chemistry.orgacs.org
Solvent Reaction medium.Tetrahydrofuran (THF), Dioxane

The Negishi coupling is a powerful reaction that forms carbon-carbon bonds by coupling an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. Ligands play a critical role in this reaction's success.

Research has shown that bulky aromatic phosphine ligands are particularly favorable for maintaining high levels of chemoselectivity and stereoselectivity. nih.gov The use of commercially available catalysts like Pd(P(t-Bu)₃)₂, which contains the related tri-tert-butylphosphine ligand, can effectively couple a wide range of aryl and vinyl chlorides with organozinc reagents. researchgate.net Similarly, Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is a suitable catalyst for Negishi couplings, highlighting the utility of the di-tert-butyl phosphine structural motif in this important transformation. sigmaaldrich.com

Table 4: Principal Components of the Negishi Coupling

ComponentRoleExample
Catalyst Palladium or Nickel complex.Pd(P(t-Bu)₃)₂ researchgate.net, Dichlorobis(di-tert-butylphenylphosphine)palladium(II) sigmaaldrich.com
Substrates Organozinc reagent and an Organic Halide.Phenethylzinc iodide, (Z)-1-iodooct-1-ene nih.gov
Solvent Dissolves reactants.Tetrahydrofuran (THF) nih.gov

Catalysis in Alkene Epoxidation

Research has demonstrated that this compound (dtbp-H) is a crucial building block for creating polynuclear metal-organophosphate complexes that function as effective pre-catalysts for the epoxidation of alkenes. These applications typically involve the reaction of this compound with metal salts to form well-defined catalyst precursors.

Detailed Research Findings:

This compound reacts with metal acetates, such as those of cobalt(II) and zinc(II), to form cage-like transition metal phosphate structures. chemicalbook.com An example of such a complex is the tetranuclear cage [M4(μ4-O)(dtbp)6], where 'M' can be Co or Zn. chemicalbook.com These molecular complexes can be used as homogeneous catalysts or can be anchored onto supports to create heterogeneous catalysts.

A key finding is the use of a binary cobalt phosphate polymer, synthesized from cobalt(II) and this compound, with the formula {Co[O2P(OtBu)2]2}n. This polymer has been identified as a pre-catalyst for alkene epoxidation. chemicalbook.com When activated, these cobalt-phosphate catalysts demonstrate high efficiency in converting alkenes to their corresponding epoxides. Using hydrogen peroxide as the oxidant in an acetonitrile medium, these catalysts can achieve high conversion and selectivity under relatively mild conditions. chemicalbook.com

The performance of these cobalt-phosphate catalysts derived from this compound is notable for its high efficiency, as detailed in the table below.

Catalyst SystemAlkene ConversionEpoxide SelectivityTemperatureTime
Cobalt-phosphate complex derived from dtbp-H>90%>90%<100 °C4 h

This table presents the performance of cobalt-phosphate catalysts derived from this compound in alkene epoxidation, as reported in scientific literature. chemicalbook.com

The thermal decomposition of these Di-tert-butyl phosphate metal complexes at low temperatures proceeds via the elimination of isobutene and water, yielding the respective metal pyrophosphates (M2P2O7) and metaphosphates (M(PO3)2), which are stable ceramic materials. chemicalbook.com This property highlights the role of the Di-tert-butyl phosphate ligand as a precursor not just for catalysts but also for advanced materials. chemicalbook.com

Applications in Materials Science

Precursor for Ceramic Materials and Nanomaterials

Di-tert-butyl hydrogen phosphate (B84403) ((tBuO)₂PO₂H, or dtbp-H) serves as a convenient and effective single-source precursor (SSP) for producing nano-sized ceramic phosphates. acs.orgnih.gov The thermal lability of its tert-butyl substituents enables the formation of inorganic phosphate materials at temperatures between 300 and 500°C. acs.orgnih.gov This method avoids the high temperatures and multiple components typical of traditional solid-state reactions. The use of dtbp-H has been demonstrated in the creation of aluminum phosphate xerogels and thin films. Reactions of dtbp-H with aluminum-containing compounds yield molecular aluminum phosphate complexes which, upon thermolysis, form aluminophosphate materials. For instance, a xerogel derived from one such complex exhibited a high surface area of 442 m²/g after calcination, highlighting its potential for catalytic applications.

The synthesis of calcium phosphate-based biomaterials, which are crucial for bone repair due to their similarity to the inorganic components of human bone, has been significantly advanced by using di-tert-butyl hydrogen phosphate. nih.gov The thermally and hydrolytically unstable nature of dtbp-H allows it to be used as a synthon to prepare discrete and polymeric calcium phosphates that are excellent precursors for a variety of calcium phosphate ceramic biomaterials. nih.gov

The reaction of dtbp-H with different calcium sources can be tuned to produce specific products. For example, reacting dtbp-H with calcium methoxide (B1231860) yields a mononuclear calcium hexa-phosphate complex, whereas using calcium hydride produces a one-dimensional calcium phosphate polymer. nih.gov The subsequent thermal decomposition (thermolysis) of these precursors can be precisely controlled to yield different phases of calcium phosphate, as detailed in the table below. nih.gov

Precursor ComplexThermolysis ConditionsResulting Ceramic Material
[Ca(dtbp)₂(dtbp-H)₄]400–800 °C in airCalcium metaphosphate β-Ca(PO₃)₂
[Ca(μ-dtbp)₂(H₂O)₂·H₂O]nSintered at 600 °CCalcium metaphosphate α-Ca(PO₃)₂
[Ca(μ-dtbp)₂(H₂O)₂·H₂O]nAnnealed at ≥800 °CCalcium metaphosphate β-Ca(PO₃)₂
[Ca(dtbp)₂(dtbp-H)₄] or [Ca(μ-dtbp)₂(H₂O)₂·H₂O]nSolution decomposition in boiling toluene (B28343) (140°C)Calcium dihydrogen phosphate [Ca(H₂PO₄)₂·H₂O]

This table summarizes the findings from research on using di-tert-butyl phosphate-derived calcium organophosphates as precursors for various ceramic biomaterials. nih.gov

While the most common synthesis routes for NASICON (Na Super Ionic Conductor)-type materials, such as KTi₂(PO₄)₃, involve solid-state or sol-gel methods with simple inorganic salts, the use of organophosphate precursors like this compound represents an advanced strategy for creating complex heterometallic phosphates. acs.orgwhut.edu.cncip.com.cn The precursor approach allows for molecular-level mixing of constituent metals, potentially leading to lower synthesis temperatures and higher phase purity. Research has shown that complexes derived from dtbp-H can serve as efficient single-source precursors for phase-pure mixed-metal phosphates. A notable example is the thermal decomposition of the heterometallic complex [CaK(μ-H₂O)₃(μ-dtbp)₃]n, which yields calcium potassium metaphosphate, CaK(PO₃)₃, at temperatures between 400–800 °C. acs.orgnih.gov This demonstrates the viability of using this compound to construct the complex, multi-metal phosphate frameworks characteristic of materials in the NASICON family.

Materials with the NASICON structure are renowned for their high ionic conductivity, which makes them valuable as solid electrolytes in batteries and sensors. cip.com.cnwikipedia.org They are also known for their low, and in some cases, near-zero thermal expansion, a property critical for applications requiring high dimensional stability over a range of temperatures. rsc.org The synthesis of complex phosphate frameworks, such as the heterometallic systems described previously, using this compound as a precursor is a significant pathway toward developing novel functional materials that exhibit these desirable properties. acs.orgnih.gov The ability to form phase-pure, complex phosphate ceramics at relatively low temperatures via this precursor route opens avenues for creating new generations of fast ion conductors and low thermal expansion materials.

Development of New Materials and Polymers

This compound is instrumental in the development of new inorganic polymers and materials. Its reaction with various metal sources can be directed to form extended polymeric structures. For instance, reacting dtbp-H with alkali metal acetates (for Li, Na, and K) results in the formation of one-dimensional polymers where the metal centers are linked by −O–P–O– bridges from the dtbp ligand. acs.orgnih.gov Furthermore, a potassium di-tert-butyl phosphate complex has been used as a precursor to synthesize a mixed-metal phosphate polymer containing both calcium and potassium, [CaK(μ-H₂O)₃(μ-dtbp)₃]n. acs.orgnih.gov In addition to polymers, dtbp-H has been used to create aluminum phosphate materials in the form of transparent thin films through chemical vapor deposition (CVD) and xerogels via solution-phase thermolysis.

Single-Source Precursor (SSP) Applications in Material Synthesis

The utility of this compound as a single-source precursor (SSP) is a recurring theme in its application in materials synthesis. acs.org An SSP is a single compound that contains all the necessary elements for the target material, which simplifies synthesis and can provide greater control over stoichiometry and morphology.

The key advantages of using dtbp-H and its complexes as SSPs include:

Low Decomposition Temperature: The labile tert-butyl groups are readily eliminated as isobutene gas at moderate temperatures (300-500 °C), allowing for the formation of carbon-free inorganic materials without the need for extreme heat. acs.orgresearchgate.net

High Purity Products: The clean decomposition leads to phase-pure materials, such as in the formation of CaK(PO₃)₃. acs.orgnih.gov

Versatility: It can be used to create a wide range of materials, including simple alkali metal dihydrogen phosphates (e.g., Li(H₂PO₄), Na(H₂PO₄)) through solvothermal decomposition, as well as more complex mixed-metal ceramics and polymers. acs.orgnih.gov

Solubility: The organophosphate complexes are often soluble in organic solvents, enabling solution-based processing techniques like chemical vapor deposition or the formation of gels. researchgate.net

This SSP approach provides a powerful and controllable route to a diverse family of inorganic phosphate materials, from bioceramics to potentially new electronic and catalytic materials. acs.orgresearchgate.net

Control over Material Composition and Morphology through Precursor Design

The design of the precursor molecule is a critical factor that allows for precise control over the composition and structure of the resulting metal phosphate material. By carefully selecting the metal source and reaction conditions, a wide range of homo- and heterometallic phosphate materials can be synthesized.

This compound readily reacts with metal acetates to form metal-organophosphate complexes. These complexes serve as single-source precursors (SSPs), where the metal and phosphate components are already combined in a specific ratio. For instance, the reaction of this compound with alkali metal acetates (Li, Na, K) in a 1:1 molar ratio yields one-dimensional polymeric structures. acs.orgacs.org These polymers contain repeating units of the metal and the di-tert-butyl phosphate ligand.

The versatility of this precursor system extends to the synthesis of heterometallic materials. By using a combination of metal sources, mixed-metal phosphates can be produced. A notable example is the synthesis of a calcium-potassium phosphate precursor, which upon thermal treatment, yields a phase-pure mixed-metal metaphosphate, CaK(PO₃)₃. acs.orgacs.org This demonstrates that the composition of the final inorganic material is directly dictated by the metallic components incorporated into the initial precursor.

The structure of the precursor itself can also be tailored. For example, in the synthesis of zinc phosphate precursors, the reaction of diethylzinc (B1219324) with this compound under strictly anhydrous conditions produces an insoluble polymer, {Zn[O₂P(OᵗBu)₂]₂}ₙ. However, the introduction of a small amount of water leads to the formation of a tetranuclear oxo-centered cluster, Zn₄(μ₄-O)[O₂P(OᵗBu)₂]₆. figshare.com These different precursors, with their distinct molecular architectures, lead to different final products upon thermolysis.

The table below summarizes how precursor design, specifically the choice of metal, influences the resulting metal phosphate precursor complex.

Metal(s)Precursor Complex FormulaResulting Structure of Precursor
Lithium[Li(μ-dtbp)]ₙOne-dimensional polymer
Sodium[Na(μ-dtbp)]ₙOne-dimensional polymer
Potassium[K₄(μ-dtbp)₄(μ-H₂O)₃]ₙOne-dimensional polymer with coordinated water
Calcium & Potassium[CaK(μ-H₂O)₃(μ-dtbp)₃]ₙMixed-metal one-dimensional polymer
Zinc (anhydrous){Zn[O₂P(OᵗBu)₂]₂}ₙZigzag polymer
Zinc (with water)Zn₄(μ₄-O)[O₂P(OᵗBu)₂]₆Tetranuclear oxo-centered cluster

dtbp refers to the di-tert-butyl phosphate ligand.

Impact of Thermolysis Conditions on Material Properties

The conditions under which the precursor is thermally decomposed, or pyrolyzed, play a crucial role in determining the phase, crystallinity, and morphology of the final metal phosphate material. The temperature of thermolysis is a particularly influential parameter.

Thermogravimetric analysis of various metal di-tert-butyl phosphate precursors shows that they generally decompose in the temperature range of 300-500°C to yield organic-free phosphate materials. acs.orgacs.org However, the specific phase of the resulting metal phosphate can be controlled by tuning the decomposition temperature.

For example, the solvothermal decomposition of alkali metal di-tert-butyl phosphate precursors in boiling toluene results in the formation of the corresponding dihydrogen phosphates, M(H₂PO₄). acs.orgacs.org In contrast, the high-temperature thermal decomposition of the heterometallic calcium-potassium precursor in a furnace between 400°C and 800°C yields the mixed-metal metaphosphate, CaK(PO₃)₃. acs.orgacs.org This highlights a clear temperature-dependent pathway to different phosphate phases.

The case of the zinc phosphate precursors further illustrates this point. The polymeric precursor, {Zn[O₂P(OᵗBu)₂]₂}ₙ, undergoes a quantitative pyrolytic conversion to β-Zn(PO₃)₂. figshare.com On the other hand, the thermal decomposition of the tetranuclear cluster, Zn₄(μ₄-O)[O₂P(OᵗBu)₂]₆, eliminates isobutene and water between 130-220°C, and at 900°C, the products are identified as a mixture of α-Zn₂P₂O₇ and β-Zn(PO₃)₂. figshare.com This demonstrates that both the precursor structure and the final temperature dictate the composition of the ceramic product. Similarly, precursors of manganese, copper, and cadmium di-tert-butyl phosphate have been shown to convert to their respective crystalline metaphosphates, M(PO₃)₂, at temperatures below 500°C.

The following table details the effect of thermolysis conditions on the final material properties for various di-tert-butyl phosphate precursors.

PrecursorThermolysis ConditionsFinal Material(s)
[Li(μ-dtbp)]ₙ, [Na(μ-dtbp)]ₙ, [K₄(μ-dtbp)₄(μ-H₂O)₃]ₙSolvothermal decomposition in boiling tolueneM(H₂PO₄) (M = Li, Na, K)
[CaK(μ-H₂O)₃(μ-dtbp)₃]ₙ400-800°CCaK(PO₃)₃
{Zn[O₂P(OᵗBu)₂]₂}ₙPyrolysisβ-Zn(PO₃)₂
Zn₄(μ₄-O)[O₂P(OᵗBu)₂]₆Pyrolysis at 900°Cα-Zn₂P₂O₇ and β-Zn(PO₃)₂

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of di-tert-butyl hydrogen phosphate (B84403), offering a detailed view of its electronic landscape.

Density Functional Theory (DFT) is a prominent computational method used to investigate the properties of organophosphorus compounds. Methodologies such as the B3LYP functional combined with a 6-31G(d,p) basis set are commonly employed to generate computational data for these types of molecules. While much of the publicly available research focuses on its metal complexes or the related compound di-tert-butyl phosphite (B83602), the principles of these calculations are directly applicable to di-tert-butyl hydrogen phosphate. researchgate.netresearchgate.net DFT calculations serve as a foundation for understanding the molecule's electronic structure and reactivity. For instance, in studies of zinc and cobalt complexes, DFT has been used to analyze the localization of charge on the di-tert-butyl phosphate ligand upon coordination to a metal center. researchgate.net

The electronic properties of organophosphorus compounds can be effectively described by analyzing their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. For the closely related compound di-tert-butyl phosphite, DFT calculations have been used to determine the specific energy values for these orbitals. A higher HOMO energy level indicates a stronger electron-donating capacity.

Table 1: Frontier Orbital Properties of a Related Organophosphorus Compound

OrbitalSignificanceRelation to Reactivity
HOMO (Highest Occupied Molecular Orbital)Electron-donating abilityHigher energy indicates greater tendency to donate electrons
LUMO (Lowest Unoccupied Molecular Orbital)Electron-accepting abilityLower energy indicates greater tendency to accept electrons
HOMO-LUMO GapMolecular stability and reactivityA smaller gap generally implies higher reactivity

Note: Data generalized from principles discussed for the related compound di-tert-butyl phosphite.

Theoretical calculations provide a foundational understanding of the electronic structure of this compound. The bulky tert-butyl groups significantly influence the electronic environment of the central phosphate core. Studies on metal complexes containing the di-tert-butyl phosphate (dtbp) ligand show that it can coordinate directly to metal atoms. researchgate.net For example, in a zinc complex, the high steric bulk of the dtbp ligand results in the formation of a cationic complex where one dtbp ligand is directly coordinated to the metal, and a second acts as the counter-anion. researchgate.net DFT calculations on related systems have also helped to understand the localization of negative charge on the ligand upon coordination. researchgate.net

Spectroscopic Simulations and Predictions

While experimental spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are indispensable for characterizing organophosphorus compounds, computational methods can be used to simulate and predict spectroscopic data. pharmtech.com Such simulations can aid in the interpretation of experimental spectra and provide a deeper understanding of the relationship between a molecule's structure and its spectroscopic signature. However, specific studies detailing spectroscopic simulations and predictions for isolated this compound are not widely available in the surveyed literature.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations could provide valuable insights into the dynamic processes of this compound, such as conformational changes and interactions with its environment. Despite the utility of this technique, specific research employing molecular dynamics simulations for this compound was not identified in the reviewed literature.

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms of organophosphorus compounds like this compound. These theoretical studies offer molecular-level insights into reaction pathways, transition states, and the thermodynamic and kinetic factors that govern these transformations. Key reaction pathways that have been subject to theoretical investigation include hydrolysis and thermal decomposition.

Hydrolysis Mechanisms The hydrolysis of phosphate esters is a critical process that dictates their stability and reactivity. For this compound and related phosphites, hydrolysis is recognized as an autocatalytic reaction, which is notably accelerated under acidic conditions. Computational modeling is essential for mapping the potential energy surfaces of these reactions, allowing for a detailed examination of reaction pathways and the characterization of transition states.

The generally accepted mechanism, supported by computational models of related phosphites, involves several key steps. The process is initiated by the protonation of the phosphate, which increases its susceptibility to nucleophilic attack by a water molecule. This attack leads to the formation of a transient pentacoordinate intermediate. This intermediate subsequently breaks down by cleaving a P-O bond, resulting in the release of tert-butanol (B103910) and the formation of a P-OH group. DFT calculations can predict the lability of the P-O bonds by comparing the free energies of various potential hydrolysis pathways, thereby identifying the most likely site for the initial nucleophilic attack.

Table 1: Proposed Steps in the Hydrolysis of this compound

Step Description Computational Insight
1. Protonation The phosphate oxygen is protonated in acidic conditions. Increases the electrophilicity of the phosphorus atom, making it more susceptible to attack.
2. Nucleophilic Attack A water molecule attacks the phosphorus center. DFT can model the trajectory and energy barrier of this approach.
3. Intermediate Formation A pentacoordinate phosphorane intermediate is formed. The geometry and stability of this transient species can be calculated.
4. Bond Cleavage A P-O bond is broken, releasing a tert-butanol molecule. The energy required for bond cleavage helps determine the reaction rate.

This table is a generalized representation based on theoretical studies of related phosphite hydrolysis.

Thermal Decomposition Pathways Thermal decomposition is another crucial reaction pathway for this compound and its metal complexes. These compounds are often used as single-source precursors for the synthesis of metal phosphate materials, and understanding their decomposition is vital for controlling the properties of the final ceramic product. acs.org

Experimental studies coupled with theoretical considerations show that the thermal decomposition of metal-di-tert-butyl phosphate (M–dtbp) complexes is a facile, low-temperature process. rsc.org The primary mechanism involves a β-elimination reaction, which is an inherent decomposition pathway for compounds containing tert-butyl groups. rsc.org This process leads to the elimination of the thermally labile tert-butyl substituents as volatile isobutene gas and water, yielding an organic-free metal phosphate material. acs.orgrsc.orgresearchgate.net For instance, the thermogravimetric analysis of alkali metal di-tert-butyl phosphates shows that the decomposition of the tert-butyl groups occurs in the temperature range of 180–240 °C. acs.org Quantum chemical calculations can help in understanding the electronic rearrangements during the β-elimination process and in predicting the decomposition temperatures for different metal complexes.

Modeling of Interactions with Other Chemical Entities

This compound and its corresponding anion, di-tert-butyl phosphate (dtbp), are known to interact with a wide range of chemical entities, most notably metal ions, to form diverse and complex supramolecular structures. Computational modeling plays a crucial role in understanding the nature of these interactions, predicting the resulting geometries, and explaining the properties of the assembled structures. These interactions lead to the formation of coordination polymers, molecular cages, and other complex aggregates. researchgate.netresearchgate.netresearchgate.net

Interaction with Metal Ions The di-tert-butyl phosphate ligand readily reacts with various metal salts to form coordination complexes. The resulting structures are highly dependent on the metal ion, the stoichiometry, and the presence of any auxiliary ligands. researchgate.netresearchgate.net Single-crystal X-ray diffraction has revealed that alkali metal di-tert-butyl phosphates form one-dimensional polymers where adjacent metal centers are bridged by the phosphate groups. acs.org Similarly, reactions with transition metals like manganese, copper, and cadmium yield polymeric metal phosphates. acs.orgresearchgate.net

Computational techniques are employed to understand the forces driving the assembly of these supramolecular structures. For example, molecular dynamics (MD) simulations have been used to investigate aggregation and the formation of hydrogen-bond networks in systems containing the di-tert-butyl phosphate anion. uni-regensburg.de These simulations can reveal how hydrogen bonding and other non-covalent interactions guide the self-assembly process in solution and in the solid state. researchgate.netuni-regensburg.de

Table 2: Supramolecular Structures Formed by Di-tert-butyl Phosphate (dtbp) with Various Metals

Metal Ion Resulting Structure Type Description Reference(s)
Li+, Na+ 1-D Coordination Polymer Adjacent metal centers are connected through –O–P–O– bridges formed by the dtbp ligand. acs.orgrsc.org
K+ 1-D Coordination Polymer Forms a more complex polymeric chain incorporating water molecules as additional ligands. acs.org
Ca2+ Mononuclear & Polymeric Can form discrete mononuclear complexes or one-dimensional polymers with double dtbp bridges. researchgate.net
Mn2+ Polymeric & Tetrameric Forms 1-D polymers with alternating triple and single dtbp bridges or tetrameric [Mn4(O)(dtbp)6] clusters. researchgate.net
Co2+, Zn2+ Cages & Mononuclear Forms [M4(μ4-O)(dtbp)6] cages or, with auxiliary ligands like imidazole, mononuclear complexes. researchgate.net
Cu2+ 1-D Coordination Polymer Adjacent Cu2+ ions are connected by uniform double dtbp bridges. acs.org

Modeling of Supramolecular Assemblies Beyond simple coordination, computational modeling helps to elucidate the more subtle interactions that dictate the final architecture of these materials. For instance, in zinc phosphate complexes formed with related ligands, the choice of auxiliary pyridinic ligands can control the dimensionality of the resulting framework, leading to 0-D cages, 1-D chains, or 2-D sheets. researchgate.net This control is governed by the ability of the auxiliary ligands to form intermolecular hydrogen bonds (e.g., C-H···O or N-H···O) or other non-covalent interactions, which can be modeled to predict the most stable assembly. researchgate.net

First-principles calculations based on DFT can be used to quantify the strength of these crucial hydrogen bonds. researchgate.net Such computational approaches are invaluable for rationalizing the observed solid-state structures and for designing new materials with desired topologies and properties. researchgate.netethernet.edu.et

Analytical and Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of di-tert-butyl hydrogen phosphate (B84403). By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ³¹P, detailed information about the molecular framework can be obtained.

¹H NMR: The proton NMR spectrum of di-tert-butyl hydrogen phosphate is characterized by its simplicity, which is a direct consequence of the molecule's symmetry. The eighteen protons of the two tert-butyl groups are chemically equivalent, giving rise to a single, sharp signal. The acidic proton on the phosphate group is also observable, though its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR: In the ¹³C NMR spectrum, two distinct signals are typically observed. One signal corresponds to the quaternary carbon atoms of the tert-butyl groups directly bonded to the oxygen atoms, while the other signal represents the twelve equivalent methyl carbon atoms.

³¹P NMR: As phosphorus is a key element in the molecule, ³¹P NMR spectroscopy is particularly informative. spectrabase.comhuji.ac.il The spectrum typically shows a single resonance, and its chemical shift provides valuable information about the electronic environment of the phosphorus atom. huji.ac.il The chemical shift can be influenced by the solvent and pH. researchgate.net For instance, studies on the closely related dibutyl phosphate (DBP) have shown that changes in the solvent can significantly affect the ³¹P chemical shift, reflecting the intermolecular interactions involving the P-OH group. researchgate.net Proton-coupled ³¹P NMR spectra can show splitting due to the acidic proton, while proton-decoupled spectra simplify to a singlet. huji.ac.il

Table 1: Typical NMR Spectroscopic Data for this compound

Nucleus Typical Chemical Shift (δ, ppm) Multiplicity Notes
¹H ~1.5 Singlet Corresponds to the 18 protons of the two tert-butyl groups.
¹H Variable Broad Singlet Corresponds to the acidic P-OH proton; position is solvent and concentration dependent.
¹³C ~80-85 Singlet Corresponds to the two quaternary carbons of the tert-butyl groups (-C(CH₃)₃).
¹³C ~30 Singlet Corresponds to the six methyl carbons of the tert-butyl groups.
³¹P -5 to -15 Singlet Chemical shift is relative to 85% H₃PO₄ and can vary with solvent conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound, techniques such as Electrospray Ionization (ESI) are commonly used, often coupled with a high-resolution mass analyzer like Orbitrap or time-of-flight (TOF).

The mass spectrum of this compound will show a prominent peak for the molecular ion ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode). The high-resolution mass allows for the precise determination of its molecular formula, C₈H₁₉O₄P.

The fragmentation of organophosphate esters under mass spectrometry conditions, such as collision-induced dissociation (CID), is well-studied. mdpi.comnih.gov The primary fragmentation pathway involves the cleavage of the carbon-oxygen bond, leading to the sequential loss of the tert-butyl groups as isobutene (C₄H₈). This process is a result of a McLafferty-type rearrangement. Studies on analogous compounds like tri-n-butyl phosphate have detailed these fragmentation mechanisms. mdpi.comresearchgate.net The loss of the phosphate moiety itself is also a possible, though often less favorable, fragmentation pathway. nih.gov

Table 2: Expected Mass Spectrometry Fragmentation for this compound ([M+H]⁺, m/z 211.1)

Fragment Ion (m/z) Proposed Structure/Loss
155.1 [M+H - C₄H₈]⁺
99.1 [M+H - 2(C₄H₈)]⁺
57.1 [C₄H₉]⁺

Chromatographic Techniques

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. The choice of technique depends on the volatility and polarity of the compound.

Gas chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. drawellanalytical.com Due to the polar and non-volatile nature of the acidic phosphate group, direct analysis of this compound by GC is challenging. drawellanalytical.comanalysis.rs The compound can degrade in the high temperatures of the GC injector port, leading to poor peak shapes and unreliable results. analysis.rs

To overcome these issues, derivatization is often employed. drawellanalytical.comyoutube.comyoutube.com The acidic proton is replaced with a non-polar group, such as a methyl or benzyl (B1604629) group, to increase the compound's volatility and thermal stability. youtube.com This allows for successful separation on standard GC columns, such as those with a 5% phenyl polysiloxane stationary phase. analysis.rscromlab-instruments.es Detection is typically performed using a flame ionization detector (FID) or a more selective detector like a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD), which are highly sensitive to phosphorus-containing compounds. cromlab-instruments.es

High-Performance Liquid Chromatography (HPLC) is a more suitable technique for the direct analysis of this compound without the need for derivatization. amazonaws.com Reversed-phase HPLC is the most common mode used for this purpose.

A typical HPLC method would utilize a C18 stationary phase column. researchgate.net The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer to control the pH. science.govfujifilm.com Phosphate buffers or acidic modifiers like formic acid or trifluoroacetic acid are frequently used to ensure good peak shape by suppressing the ionization of the phosphate group. fujifilm.comlcms.cz Detection is commonly achieved using a UV detector, although this compound lacks a strong chromophore, which may limit sensitivity. Alternatively, an Evaporative Light Scattering Detector (ELSD) or coupling the HPLC system to a mass spectrometer (LC-MS) provides more sensitive and specific detection. nih.gov

Table 3: Typical HPLC Parameters for this compound Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (Gradient or Isocratic) lcms.cz
Flow Rate 1.0 mL/min
Detector UV (low wavelength), ELSD, or Mass Spectrometer (MS)
Column Temperature Ambient or controlled (e.g., 30 °C) lcms.cz

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures than conventional HPLC. nih.govmdpi.com This results in significantly faster analysis times, higher resolution, and increased sensitivity.

The principles of separation in UPLC are the same as in HPLC, so a similar reversed-phase approach with a C18 column and an acidified mobile phase would be effective for this compound. nih.gov UPLC methods have been successfully developed for the analysis of various organophosphate metabolites in complex matrices. mdpi.com The enhanced sensitivity of UPLC, especially when coupled with tandem mass spectrometry (UPLC-MS/MS), makes it an excellent choice for trace-level quantification. mdpi.comresearchgate.net

X-ray Diffraction Studies

X-ray diffraction is a definitive technique for determining the three-dimensional atomic structure of a crystalline solid. To perform this analysis, a single crystal of this compound of suitable size and quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the precise positions of the atoms, bond lengths, and bond angles can be determined.

While the crystal structures of many organophosphate compounds have been determined, obtaining single crystals of this compound can be challenging. However, structural data for closely related compounds, such as di-tert-butyldiphosphatetrahedrane, have been successfully obtained, demonstrating the utility of this technique in the field of organophosphorus chemistry. rsc.orgrsc.org Such studies provide unambiguous confirmation of the molecular structure and offer insights into intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Single-Crystal X-ray Diffraction for Solid-State Structures

Single-crystal X-ray diffraction is the benchmark technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method allows for the accurate measurement of bond lengths, bond angles, and crystallographic parameters. While this technique is invaluable for structural elucidation, specific single-crystal X-ray diffraction data for this compound was not found in the surveyed literature. However, the structures of several related organophosphate compounds have been successfully determined using this method, providing insight into the expected solid-state conformations.

X-ray Structure Elucidation of Related Compounds

The crystal structures of compounds containing similar phosphate or di-tert-butyl moieties have been extensively studied, offering valuable comparative data.

Di-tert-butyldiphosphatetrahedrane ((tBuCP)₂) : The molecular structure of this mixed carbon-phosphorus tetrahedral molecule was unambiguously determined by single-crystal X-ray diffraction at low temperature. nih.gov The analysis revealed a P₂C₂ tetrahedron core. The P1–P2 bond length was found to be 2.205(1) Å, which is comparable to the bond length in white phosphorus (P₄). nih.gov The P–C bond lengths range from 1.845(2) to 1.849(2) Å, and the C1–C2 bond length is 1.458(2) Å. nih.gov

Ammonium (B1175870) Dihydrogen Phosphate (NH₄H₂PO₄) : Refinements of the crystal structure of ammonium dihydrogen phosphate (ADP) provide detailed information on the geometry of the dihydrogen phosphate anion (H₂PO₄⁻), the core of this compound without the bulky alkyl groups. materialsproject.org In the H₂PO₄ framework, the phosphorus atom is bonded tetrahedrally to four oxygen atoms with all P-O bond lengths measured at 1.56 Å. materialsproject.org

Substituted Phenol (B47542) Derivatives : A study of 2,6-di-tert-butyl-4-(3-(4-chlorophenyl)-4-methyl-4,5-dihydroisoxazol-5-yl)phenol, which contains the 2,6-di-tert-butyl phenol group, provides an example of crystallographic analysis of a related complex molecule. Its 1,4-dioxane (B91453) hemisolvate was solved in the monoclinic space group P21/c. researchgate.net

The table below summarizes crystallographic data for selected related compounds, illustrating the type of information obtained from single-crystal X-ray diffraction studies.

CompoundCrystal SystemSpace GroupKey Bond Lengths (Å)Reference
Di-tert-butyldiphosphatetrahedraneUnavailableP2₁/c (for a co-crystal)P–P: 2.205(1) P–C: 1.845(2)–1.849(2) C–C: 1.458(2) nih.gov
Ammonium Dihydrogen PhosphateTetragonalI̅42dP–O: 1.56 materialsproject.org
2,6-di-tert-butyl-phenol derivativeMonoclinicP2₁/ca = 17.713(6) b = 9.529(3) c = 13.972(4) researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. nist.gov

The NIST Chemistry WebBook provides a reference condensed-phase IR spectrum for this compound (also named di-tert-butyl phosphite). nist.gov General principles of phosphate spectroscopy help in the interpretation of this spectrum. The stretching vibrations of the P-O bonds typically result in a high-intensity, composite band, while the bending of O-P-O bonds appears at lower wavenumbers. researchgate.net For phosphate-containing compounds, bands in the 1300-950 cm⁻¹ range are generally associated with P-O stretching vibrations, and those in the 640-400 cm⁻¹ range are assigned to O-P-O bending vibrations. researchgate.net The presence of O-H bonds from the acidic proton would be expected to produce a broad absorption band in the high-wavenumber region (typically 3400-2800 cm⁻¹). researchgate.net

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. While a specific TGA curve for pure this compound is not detailed in the available search results, the thermal behavior of related phosphate compounds offers insight.

Studies on diammonium hydrogen phosphate (DAP) show that it undergoes thermal decomposition, initially eliminating ammonia (B1221849) to form phosphoric acid. researchgate.net As the temperature increases, the phosphoric acid further dehydrates to form pyrophosphoric acid (H₄P₂O₇) and subsequently polyphosphoric acids. researchgate.net For example, at 197°C, DAP is reported to react to eliminate ammonia, and at 350°C, the resulting phosphoric acid converts to H₄P₂O₇. researchgate.net The treatment of materials like rayon with ammonium dihydrogen phosphate (ADP) has been shown to shift the decomposition temperature to lower values, enhancing char formation. researchgate.net This indicates that the phosphate moiety actively participates in the thermal degradation process. It is expected that this compound would also decompose upon heating, likely involving the loss of its tert-butyl groups as volatile alkenes (isobutylene) and the condensation of the phosphate groups.

Other Analytical Techniques

Besides the primary methods discussed, other analytical techniques are crucial for the comprehensive characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is used to probe the chemical environment of specific nuclei. For organophosphorus compounds, ³¹P NMR is particularly diagnostic, with signals for phosphate groups appearing in characteristic chemical shift ranges. Additionally, ¹H and ¹³C NMR are used to confirm the structure of the tert-butyl groups.

High-Performance Liquid Chromatography (HPLC) : HPLC is a standard technique for determining the purity of a compound and for quantifying it in various mixtures. ambeed.comresearchgate.net Reversed-phase HPLC methods, often on a C18 column, are commonly employed for the analysis of organophosphate compounds. researchgate.net

Mass Spectrometry (MS) : MS provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in confirming the molecular weight and elucidating the structure. ambeed.com

Environmental Research and Biological Implications Excluding Dosage/administration

Environmental Occurrence and Fate

The environmental presence and persistence of organophosphate compounds are of increasing concern. Di-tert-butyl hydrogen phosphate (B84403) and its parent compounds have been identified in various environmental compartments, largely due to their use as antioxidants and plasticizers in commercial products.

Detection in Various Environmental Matrices (e.g., dust, sediment, water, air)

The parent compound of Di-tert-butyl hydrogen phosphate, tris(2,4-di-tert-butylphenyl) phosphate (TDTBPP), has been identified as a ubiquitous pollutant. occupationalcancer.caumn.eduresearchgate.net High-resolution mass spectrometry has enabled its detection in a range of environmental samples. occupationalcancer.caumn.edu TDTBPP has been found in e-waste dust, house dust, sediment, water, and air. occupationalcancer.caumn.eduresearchgate.net Its concentrations are often comparable to or even higher than those of other well-known organophosphate esters like triphenyl phosphate (TPhP). occupationalcancer.caumn.eduresearchgate.net

Studies have reported median concentrations of TDTBPP in various matrices, highlighting its widespread distribution. For instance, median concentrations in e-waste dust and house dust were found to be 14,400 ng/g and 4,900 ng/g, respectively. occupationalcancer.caumn.edu In the natural environment, median concentrations have been measured at 527 ng/g in sediment, 3,700 pg/L in water, and 149 pg/m³ in the air. occupationalcancer.caumn.edu Another study identified tris(2,4-di-tert-butylphenyl) phosphate as a novel pollutant in urban PM2.5 air samples, with concentrations reaching up to 851 ng/m³. researchgate.net

Median Concentrations of Tris(2,4-di-tert-butylphenyl) phosphate (TDTBPP) in Environmental Matrices
Environmental MatrixMedian Concentration
E-waste Dust14,400 ng/g
House Dust4,900 ng/g
Sediment527 ng/g
Water3,700 pg/L
Air149 pg/m³
Urban PM2.5up to 851 ng/m³

Degradation Products and Pathways

This compound is primarily known as a degradation product of other commercially used organophosphate compounds. Specifically, bis(2,4-di-tert-butylphenyl) hydrogen phosphate (bDtBPP) is a breakdown product of tris(2,4-di-tert-butylphenyl)phosphite (TBPP), which is widely used as an antioxidant (e.g., Irgafos 168) in polymers like polyethylene. researchgate.net

The degradation pathway involves hydrolysis and oxidation of the parent compound. For example, during processing or exposure to environmental factors like gamma irradiation, TBPP can oxidize to tris(2,4-di-tert-butylphenyl)phosphate, which then hydrolyzes to form bDtBPP and 2,4-di-tert-butylphenol (2,4-DtBP). Similarly, the degradation of tributyl phosphate (TBP), another organophosphate ester, proceeds through dealkylation to form dibutyl phosphate (DBP) and monobutyl phosphate (MBP). nih.gov The degradation of tert-butylphenyl diphenyl phosphate can yield products such as phenol (B47542), tert-butylphenol, and diphenyl phosphate. nih.govnih.gov

Degradation Pathways of Related Organophosphate Compounds
Parent CompoundDegradation PathwayKey Degradation Products
Tris(2,4-di-tert-butylphenyl)phosphite (TBPP)Oxidation and HydrolysisTris(2,4-di-tert-butylphenyl)phosphate, Bis(2,4-di-tert-butylphenyl) hydrogen phosphate (bDtBPP), 2,4-di-tert-butylphenol (2,4-DtBP)
Tributyl phosphate (TBP)DealkylationDibutyl phosphate (DBP), Monobutyl phosphate (MBP)
tert-butylphenyl diphenyl phosphate (BPDP)BiodegradationPhenol, tert-butylphenol, Diphenyl phosphate

Bioconcentration and Biodegradation Studies

Information specifically on the bioconcentration and biodegradation of this compound is limited. However, studies on its parent compounds and structurally similar organophosphates provide some insights.

Tris(2,4-di-tert-butylphenyl)phosphite has a high calculated octanol-water partition coefficient (log Kow > 6.0), suggesting a potential for bioaccumulation. oecd.org However, it is not considered readily biodegradable, with only 6% degradation observed over 28 days in one study. oecd.org A study on its biomagnification potential in fish indicated that it is unlikely to bioaccumulate, with most of the substance being excreted. oecd.org

Studies on other organophosphate esters, such as tert-butylphenyl diphenyl phosphate (BPDP), show that biodegradation does occur in the environment. In microcosms containing sediment and water, over 37% of BPDP was mineralized to CO2 after 8 weeks in ecosystems with prior exposure to agricultural chemicals. nih.gov The biodegradation of BPDP was found to be highest in sediments from eutrophic ecosystems with high phosphoesterase activities. nih.gov Similarly, the white rot fungus Trametes versicolor has been shown to degrade tri-butyl phosphate (TBP) with a removal yield of 98% after 3 days. uab.cat Bacterial strains have also been identified that can efficiently degrade 2,4-Di-Tert-Butylphenol (2,4-DTBP), a related compound, with degradation rates up to 89.31% within 7 days. semanticscholar.org

Biological Activity and Mechanisms (Focusing on Chemical Interactions and Pathways)

This compound and its derivatives have been shown to possess biological activity, primarily related to cytotoxicity and potential therapeutic effects.

Inhibition of Cell Growth

Bis(2,4-di-tert-butylphenyl) phosphate (bDtBPP) is recognized for its cytotoxic effects, specifically its ability to inhibit cell growth. researchgate.net This inhibitory effect has been observed in various cell lines, most notably in Chinese hamster ovary (CHO) cells, which are commonly used in biopharmaceutical production. researchgate.netqub.ac.uknih.gov

The mechanism of action for cell growth inhibition involves the disruption of cellular metabolism and signaling pathways. bDtBPP has been shown to affect the mitochondrial membrane potential. Studies have demonstrated that exposure to bDtBPP can lead to a reduction in mitochondrial mass and an increase in reactive oxygen species (ROS), indicating pre-lethal cytotoxic effects on cellular health. researchgate.netnih.gov The inhibition of cell growth is dose-dependent, with significant effects observed at concentrations as low as 0.035–0.1 mg/L. researchgate.net Some studies report 50% cell growth inhibition at concentrations around 0.28 mg/L in serum-free cell culture. researchgate.net

Reported Cytotoxic Effects of Bis(2,4-di-tert-butylphenyl) phosphate (bDtBPP)
Cell LineObserved EffectEffective Concentration
Chinese hamster ovary (CHO) cellsInhibition of cell growth0.035 - 0.1 mg/L
Various cancer cell linesSignificant inhibition of cell growthDose-dependent
Serum-free cell culture50% cell growth inhibition0.28 mg/L

Potential Pharmacological Effects of Derivatives

While this compound itself is primarily studied for its environmental and cytotoxic effects, derivatives of its structural components, particularly tert-butylated phenols, have been investigated for potential pharmacological applications.

The antioxidant properties of tert-butyl phenolic compounds are a key area of interest. nih.gov These properties may allow them to combat oxidative stress, suggesting potential therapeutic uses in various health conditions. nih.gov For example, certain derivatives of 2,6-di-tert-butylphenol have demonstrated potential neuroprotective effects by reducing oxidative toxicity in neuronal cells. nih.gov Phosphorus-containing derivatives of 2,6-di-tert-butylphenol have been predicted to have a high probability of possessing antioxidant activity and acting as "traps" for active oxygen metabolites. researchgate.net The bulky tert-butyl groups on the phenol ring enhance the stability and reactivity of these compounds, making them effective antioxidants. nih.gov

Applications in Drug Development and Biochemical Research

This compound and its derivatives are significant in medicinal chemistry and biochemical research, primarily serving as versatile intermediates and prodrug moieties. A key application lies in enhancing the therapeutic potential of active pharmaceutical ingredients (APIs). For instance, di-tert-butyl oxymethyl phosphonates have been instrumental in the synthesis of the antiviral drug Tenofovir. acs.org This method involves a two-step sequence where the phosphonomethylation reagent, derived from di-tert-butyl(hydroxymethyl)phosphonate, is used to alkylate the core structure of the drug. acs.org

The core principle behind their utility in drug development is the "prodrug approach". nih.gov Many potent drugs are charged molecules, like phosphonates and phosphates, which struggle to cross cellular membranes. By masking these charged groups with cleavable protecting groups, such as tert-butyl esters, an uncharged prodrug is formed that can more easily traverse biological membranes. nih.gov Once inside the target cell, endogenous enzymes cleave the protecting groups, releasing the active, charged drug. This strategy not only enhances cell penetration and oral bioavailability but also allows the drug to accumulate at higher concentrations within the cell, thereby increasing its efficacy. nih.gov

In the realm of biochemical research, di-tert-butyl phosphate serves as a "synthon," or building block, for creating novel metal phosphate materials. acs.org Researchers have successfully reacted di-tert-butyl phosphate with various metal acetates (such as Manganese, Copper, and Cadmium) to synthesize new polymeric metal phosphates. acs.org These materials have unique structural properties and are subjects of study for their potential applications in materials science.

A related compound, bis(2,4-di-tert-butylphenyl) hydrogen phosphate, has also been noted for its biological activity, particularly its ability to inhibit cell growth, suggesting potential for exploration as a therapeutic agent itself.

Role in the Synthesis of Phospholipids

Di-tert-butyl phosphate derivatives are crucial precursors in the laboratory synthesis of phospholipids, the fundamental components of cell membranes. Their utility stems from the tert-butyl groups, which act as effective protecting groups for the phosphate moiety during complex chemical transformations.

One key intermediate is (R)-di-tert-butyl-phosphorylglycidol. This compound is synthesized by phosphorylating (S)-glycidol with di-tert-butyl-N,N-diisopropyl phosphoroamidite, followed by an oxidation step. mdpi.com This precursor is then used in the creation of specific phospholipids. For example, through the regioselective opening of its epoxide ring with a fatty acid salt like cesium palmitate, it can be converted into a lysophosphatidic acid (LPA), a vital signaling molecule. mdpi.com The tert-butyl groups are cleanly removed in the final step using an acid like trifluoroacetic acid (TFA). mdpi.com

This synthetic strategy allows for the creation of structurally diverse and well-defined phospholipids and lysophospholipids. mdpi.cometsu.edu Having access to these synthetic lipids is essential for biochemical and biophysical studies aimed at understanding the complex functions of cell membranes, such as signal transduction, cell recognition, and the formation of specialized domains like lipid rafts. mdpi.cometsu.edu

Precursor CompoundSynthetic TargetOverall YieldReference
(S)-glycidol2-Lysopalmitoyl-sn-glycero-3-phosphate (2-LPA)46% mdpi.com
(R)-glycidol(R)-di-tert-butyl-phosphorylglycidol- etsu.edu

Preparation of N-phosphonooxymethyl Prodrugs for Bioavailability Enhancement

A significant application of di-tert-butyl phosphate chemistry is in the synthesis of N-phosphonooxymethyl prodrugs, a strategy designed to improve the poor water solubility of many drugs, particularly those containing a tertiary amine group. nih.govconsensus.app This approach enhances bioavailability, especially for intravenous administration.

The key reagent in this process is di-tert-butyl (chloromethyl) phosphate. researchgate.net This compound is synthesized and then reacted with the parent drug. The synthesis involves a nucleophilic substitution reaction where the tertiary amine of the drug attacks the chloromethyl group of the reagent, forming a quaternary ammonium (B1175870) salt. nih.govconsensus.app

This intermediate is a protected form of the prodrug. The protective di-tert-butyl groups are subsequently removed under acidic conditions, typically with trifluoroacetic acid, to yield the final N-phosphonooxymethyl prodrug as a free phosphoric acid. nih.govconsensus.appresearchgate.net This prodrug is highly water-soluble and is designed to revert to the parent drug within the body through a two-step process:

Enzymatic Cleavage : An enzyme, such as alkaline phosphatase, catalyzes the removal of the phosphate group. nih.govnih.gov

Spontaneous Breakdown : The resulting N-hydroxymethyl intermediate is unstable and spontaneously breaks down, releasing the active parent drug. nih.gov

This method has been successfully applied to various tertiary amine-containing drugs, including cinnarizine, loxapine, and the broad-spectrum antifungal agent ravuconazole. nih.govconsensus.appnih.gov

Parent DrugKey ReagentProdrug FormResult
Cinnarizine, Loxapine, Amiodaronedi-tert-butyl chloromethyl phosphateN-phosphonooxymethyl quaternary saltImproved water solubility nih.govconsensus.app
Ravuconazolebis-tert-butyl chloromethylphosphateN-phosphonooxymethyl triazolium saltHigh water solubility, conversion to parent drug in vivo nih.gov

Influence on Enzymatic Activity (e.g., Cyclooxygenase, Lipoxygenase) by related compounds

While this compound itself is not a primary focus of studies on enzyme inhibition, structurally related compounds featuring di-tert-butyl phenol moieties have demonstrated significant effects on key enzymes involved in inflammation pathways, namely cyclooxygenase (COX) and lipoxygenase (LOX).

The di-tert-butyl phenol and di-tert-butyl benzoquinone classes of compounds are recognized as potent dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX) enzymes. nih.gov These enzymes are critical in the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. By inhibiting both pathways, these compounds can effectively reduce inflammation and have been explored for their potential in treating conditions like colon cancer. nih.gov

Furthermore, other related compounds, such as tert-butyl hydroperoxide (t-BOOH), have been shown to modulate the activity of these enzymes in platelets. nih.gov At low concentrations, t-BOOH can enhance the activity of cyclooxygenase, leading to increased formation of its products. nih.gov Conversely, at higher concentrations, it becomes inhibitory. nih.gov T-BOOH also inhibits 12-lipoxygenase activity in a dose-dependent manner. nih.gov These findings suggest that peroxides, which can be generated during oxidative stress, play a role in regulating the enzymatic pathways of arachidonic acid metabolism. nih.gov

Related Compound ClassTarget EnzymesEffectReference
Di-tert-butyl phenols / benzoquinonesCOX-2 and 5-LOXPotent dual inhibition nih.gov
tert-butyl hydroperoxide (t-BOOH)Cyclooxygenase (platelet)Enhancement (low conc.), Inhibition (high conc.) nih.gov
tert-butyl hydroperoxide (t-BOOH)12-Lipoxygenase (platelet)Dose-dependent inhibition nih.gov

Alteration of Lipid Metabolism by related compounds

Research into organophosphate esters structurally related to this compound has revealed significant impacts on lipid metabolism. A notable example is tris(2,4-di-tert-butylphenyl)phosphate (TDTBPP), a novel organophosphate ester detected in environmental and biological samples. acs.orgnih.gov

Studies using primary mouse hepatocytes have shown that TDTBPP disrupts lipid homeostasis. acs.orgnih.gov Lipidomic analysis indicated that exposure to TDTBPP led to the dysregulation of several lipid classes, most notably glycerolipids and glycerophospholipids. acs.orgnih.gov The compound was found to alter the metabolism of triglycerides (TG) and key glycerophospholipids like phosphatidylserine (PS) and phosphatidylcholine (PC). acs.org This disruption was also reflected in changes at the genetic level, with significant alterations observed in the transcription of genes involved in lipid uptake, synthesis (de novo lipogenesis), and transport. nih.gov The high stability of TDTBPP, attributed to the steric hindrance from its bulky tert-butyl groups, suggests a high potential for accumulation in organisms, exacerbating these effects. acs.org

Another related compound, 2,4-di-tert-butylphenol (2,4-DTBP), has been identified as a potential "obesogen". nih.gov It has been shown to induce adipogenesis (the formation of fat cells) in human mesenchymal stem cells by activating the peroxisome proliferator-activated receptor (PPAR) γ-retinoid X receptor (RXR) heterodimer, a key regulator of lipid metabolism. nih.gov Additionally, exposure to tert-butyl hydroperoxide (tBHP) has been linked to lipid peroxidation, which can lead to altered lipid metabolism and disturb the structural integrity of cell membranes. mdpi.com

Mechanisms of Toxicity (e.g., Radical-mediated toxicity of related phenols)

The toxicity of organophosphates is a broad field, with the primary mechanism for many notorious compounds being the inhibition of the enzyme acetylcholinesterase. mdpi.comslideshare.netmedscape.com This leads to an accumulation of the neurotransmitter acetylcholine, causing a cholinergic crisis. mdpi.com

However, for this compound and its more complex phenolic relatives, other mechanisms, particularly those involving oxidative stress and radical-mediated processes, are prominent. The compound bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP), which can leach from plastics used in biopharmaceutical manufacturing, has been shown to induce pre-lethal cytotoxic effects in Chinese hamster ovary (CHO) cells. nih.gov A key finding was the dose- and time-dependent increase in reactive oxygen species (ROS) following exposure, which points directly to oxidative stress as a mechanism of its toxicity. nih.gov This oxidative stress was associated with a reduction in mitochondrial mass and increased nuclear intensity. nih.gov

Similarly, tris(2,4-di-tert-butylphenyl) phosphate has been found to induce testicular toxicity in mice. nih.gov The underlying mechanism was linked to the triggering of testicular autophagy (a cellular degradation process) induced by oxidative stress. nih.gov The study suggested that this compound activates the ROS/JNK/Bcl-2 signaling pathway, which mediates the interplay between autophagy and apoptosis (programmed cell death), ultimately leading to tissue damage. nih.gov The phenolic structure of these compounds is central to this activity, as phenols can participate in redox cycling to generate radicals. Conversely, some hindered phenols like butylated hydroxytoluene (BHT), which is 2,6-di-tert-butyl-4-methylphenol, are used as antioxidants precisely because of their ability to scavenge free radicals. mdpi.com This dual potential—to either cause or quench radical-mediated processes—is a key feature of the biological implications of these related phenols.

CompoundObserved ToxicityProposed MechanismReference
Bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP)Pre-lethal cytotoxicity in CHO cellsIncrease in Reactive Oxygen Species (ROS), mitochondrial damage nih.gov
Tris(2,4-di-tert-butylphenyl) phosphateTesticular toxicity in miceOxidative stress-induced autophagy and apoptosis via ROS/JNK/Bcl-2 pathway nih.gov
General Organophosphates (e.g., pesticides)NeurotoxicityInhibition of acetylcholinesterase mdpi.commedscape.com

Q & A

Basic Research Question

  • NMR Spectroscopy : The compound’s structure is confirmed via ³¹P NMR, showing a characteristic singlet for the phosphate group (δ ≈ 0–5 ppm). ¹H NMR reveals tert-butyl protons as a singlet at δ ~1.3 ppm .
  • X-ray Diffraction (XRD) : Single-crystal XRD analysis of metal complexes (e.g., [Co(dtbp)₂(imidazole)₄]) confirms octahedral coordination geometry, with bond lengths (Co–O: ~2.05 Å) and angles (O–P–O: ~109.5°) consistent with monodentate phosphate ligands .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 248.30 for C₈H₁₈KO₄P) .

What role does this compound play in synthesizing ceramic precursors, and how do auxiliary ligands influence coordination chemistry?

Advanced Research Question
this compound acts as a bridging ligand in forming tetranuclear metal clusters (e.g., [M₄(μ₄-O)(dtbp)₆], M = Co, Zn). These clusters serve as precursors for ceramic materials like metaphosphates (M(PO₃)₂) and pyrophosphates (M₂P₂O₇) upon thermal decomposition (>500°C) . Auxiliary ligands (e.g., imidazole, 3,5-dimethylpyrazole) modulate coordination geometry:

  • Imidazole : Induces octahedral coordination (e.g., [Co(dtbp)₂(imz)₄]), enhancing stability for structural studies .
  • Bulky Ligands (e.g., 3,5-dmp) : Force tetrahedral coordination ([Co(dtbp)₂(3,5-dmp)₂]), altering thermal decomposition pathways to favor pure metaphosphates .

What are the thermal decomposition pathways of this compound, and how do reaction conditions affect product distribution?

Advanced Research Question
Thermogravimetric analysis (TGA) reveals two-stage decomposition:

Low-Temperature Phase (100–200°C) : Loss of tert-butyl groups as isobutene gas, forming intermediate [M₄(μ₄-O)(O₂P(OH)₂)₆] .

High-Temperature Phase (>500°C) : Condensation via water elimination yields metaphosphates (M(PO₃)₂) and pyrophosphates (M₂P₂O₇). Under vacuum (0.1–2.0 mm Hg), decomposition of tert-butylperoxy derivatives produces acetone, methanol, and tri-n-butyl phosphate as byproducts .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question

  • Storage : Keep under inert gas (argon) at ≤15°C in airtight containers to prevent hydrolysis .
  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact (H315/H319 hazards) and inhalation (H335) .
  • Waste Disposal : Neutralize with dilute base (e.g., NaOH) before disposal as hazardous organic waste .

How does this compound compare to structurally similar organophosphate esters in reactivity and applications?

Advanced Research Question

  • Reactivity : Unlike tri(tert-butyl) phosphite, which undergoes rapid oxidation, this compound exhibits stability in aerobic conditions due to its fully oxidized phosphorus center .
  • Applications : While Tris(2,4-di-tert-butylphenyl) phosphate (TDPP) is used as a flame retardant, this compound’s primary utility lies in catalysis and ceramic precursor synthesis .

What analytical challenges arise in quantifying this compound in complex matrices, and how are they resolved?

Advanced Research Question

  • Interference Issues : Co-eluting phosphates in HPLC can be resolved using ion-pair chromatography (e.g., tetrabutylammonium acetate) with UV detection at 210 nm .
  • Sensitivity : LC-MS/MS with MRM transitions (m/z 248 → 99) achieves detection limits of 0.1 ppb in environmental samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Di-tert-butyl hydrogen phosphate
Reactant of Route 2
Di-tert-butyl hydrogen phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.